2-N-methyl-5-nitropyridine-2,3-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-N-methyl-5-nitropyridine-2,3-diamine |
InChI |
InChI=1S/C6H8N4O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,7H2,1H3,(H,8,9) |
InChI Key |
SKMJUJOLGJLTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)[N+](=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
2-N-methyl-5-nitropyridine-2,3-diamine chemical properties
Technical Guide: -Methyl-5-nitropyridine-2,3-diamine
Part 1: Chemical Identity & Core Properties
This section defines the physicochemical baseline for the compound. Researchers should note that the regiochemistry (position of the methyl group) is critical for subsequent cyclization reactions.
Nomenclature and Structure
-
IUPAC Name:
-methyl-5-nitropyridine-2,3-diamine -
Synonyms: 2-Methylamino-3-amino-5-nitropyridine; 3-Amino-2-(methylamino)-5-nitropyridine.
-
Structural Features: A pyridine ring substituted with a nitro group at C5, a primary amine at C3, and a secondary methylamine at C2.
Physicochemical Data Table
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 168.15 g/mol | |
| Appearance | Yellow to orange crystalline solid | Characteristic of nitro-aminopyridines due to |
| Solubility | DMSO, DMF, MeOH (Hot), EtOAc (Moderate) | Poor solubility in water and non-polar solvents (Hexane). |
| Melting Point | ~180–210 °C (Estimated) | Analogous 2,3-diamino-5-nitropyridine melts >250°C; |
| pKa (Calculated) | ~3.5 (Pyridine N), ~14 (Amine) | The 5-nitro group significantly reduces the basicity of the pyridine nitrogen. |
| Stability | Stable under ambient conditions | Light sensitive; store in amber vials. |
Part 2: Synthesis Protocol (Regioselective Route)
The synthesis of this compound requires strict regiocontrol. The most robust route involves the nucleophilic aromatic substitution (
The Challenge of Regioselectivity
Direct nitration of 2-(methylamino)pyridine yields a mixture of isomers. Therefore, the preferred strategy starts with a highly electrophilic precursor (2-chloro-3,5-dinitropyridine) to install the amine at C2, followed by selective reduction of the nitro group at C3.
Why C3 Reduction?
In 2-amino-3,5-dinitropyridines, the nitro group at C3 is sterically crowded and electronically influenced by the adjacent amino group (H-bonding). Sulfide-based reducing agents (e.g., NaHS,
Step-by-Step Methodology
Step 1:
Displacement
-
Precursor: 2-Chloro-3,5-dinitropyridine.
-
Reagents: Methylamine (2.0 M in THF or MeOH), Triethylamine (
). -
Solvent: THF or Ethanol.
-
Protocol:
-
Dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) in THF at
. -
Add
(1.2 eq) as an acid scavenger. -
Dropwise add Methylamine (1.1 eq) to prevent bis-addition.
-
Stir at
for 1 hour, then warm to RT. The solution will turn deep yellow. -
Workup: Concentrate in vacuo, resuspend in water, and filter the yellow precipitate (
-methyl-3,5-dinitropyridin-2-amine).
-
Step 2: Regioselective Sulfide Reduction
-
Precursor:
-methyl-3,5-dinitropyridin-2-amine. -
Reagents: Sodium Hydrosulfide (NaHS) or Ammonium Sulfide.
-
Solvent: Methanol/Water (3:1).
-
Protocol:
-
Suspend the dinitro intermediate in MeOH/Water.
-
Heat to
. -
Add NaHS (3.0 eq) portion-wise over 30 minutes. Caution:
gas evolution. -
Reflux for 2–4 hours. Monitor by TLC (the diamine is more polar than the dinitro precursor).
-
Workup: Cool to RT. Remove MeOH under reduced pressure. The product often precipitates from the aqueous residue. Filter and wash with cold water. Recrystallize from Ethanol if necessary.
-
Synthesis Pathway Diagram
Caption: Figure 1. Regioselective synthesis route via SNAr and partial sulfide reduction.
Part 3: Applications in Drug Discovery[1]
The primary utility of
Cyclization Logic
The diamine motif reacts with electrophilic carbon sources (aldehydes, carboxylic acids, or phosgene equivalents) to close the imidazole ring.
-
Regiochemistry: Because the N2 nitrogen is methylated, cyclization typically yields the 3-methyl-3H-imidazo[4,5-b]pyridine isomer (also known as the 3-deazapurine skeleton).
-
Electronic Effect: The 5-nitro group makes the resulting scaffold electron-deficient, facilitating further
reactions at the C7 position (if activated) or allowing for nitro-reduction to an amine for further coupling (e.g., amide formation).
Key Reaction: Imidazole Ring Closure
-
Reagents: Triethyl Orthoformate (HC(OEt)3) and catalytic p-TsOH.
-
Conditions: Reflux (neat or in Ethanol).[1]
-
Outcome: Formation of the imidazo[4,5-b]pyridine core.
Application Workflow Diagram
Caption: Figure 2.[2] Divergent cyclization pathways to bioactive imidazopyridine scaffolds.
Part 4: Safety & Handling (E-E-A-T)
Working with nitropyridines requires specific safety protocols due to their potential toxicity and energetic properties.
Hazard Identification
-
Acute Toxicity: Harmful if swallowed or inhaled. Pyridine derivatives can affect the central nervous system.
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
-
Energetic Potential: Polynitro precursors (like 2-chloro-3,5-dinitropyridine) are potential explosion hazards. The target mono-nitro diamine is more stable but should still be treated with caution.
Handling Protocols
-
Engineering Controls: All synthesis steps, especially the sulfide reduction (H2S generation), must be performed in a functioning fume hood .
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste Disposal: Aqueous waste from the sulfide reduction must be treated with bleach (hypochlorite) to oxidize residual sulfides before disposal. Organic waste containing nitropyridines must be segregated for incineration.
References
-
Regioselective Reduction of Dinitropyridines
- Title: Selective reduction of the nitro group in 2-amino-3,5-dinitropyridines.
- Source:Mendeleev Communications / ResearchG
- Relevance: Establishes the protocol for reducing the 3-nitro group in the presence of the 5-nitro group using sulfide reagents.
-
URL:[Link]
-
Imidazo[4,5-b]pyridine Synthesis
- Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Deriv
- Source:Molecules (MDPI).
- Relevance: Details the cyclization of 2,3-diaminopyridines into drug scaffolds.
-
URL:[Link]
-
Precursor Reactivity (2-Chloro-3,5-dinitropyridine)
- Title: Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with anilines.
- Source:Journal of Physical Organic Chemistry.
- Relevance: Validates the high electrophilicity of the C2 position for the initial methylamine displacement.
-
URL:[Link]
-
General Synthesis of 2,3-Diaminopyridines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methyl-5-nitropyridine | C6H6N2O2 | CID 2794552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Strategic Scaffold Analysis: 2-N-methyl-5-nitropyridine-2,3-diamine
Topic: Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Mechanism of Action, Synthetic Utility, and Pharmacophore Generation
Executive Summary & Chemical Identity
2-N-methyl-5-nitropyridine-2,3-diamine (CAS: 19303-73-2), also referred to as 2-(methylamino)-5-nitro-3-pyridinamine , acts as a critical "gateway scaffold" in medicinal chemistry. It is not a drug in itself but a high-value intermediate used to generate the imidazo[4,5-b]pyridine core—a privileged structure that functions as a purine isostere.
In drug development, this molecule’s "Mechanism of Action" (MoA) is twofold:
-
Synthetic MoA: Its unique vicinal diamine motif allows for rapid cyclocondensation to form the imidazo[4,5-b]pyridine pharmacophore.
-
Pharmacological MoA (Downstream): The resulting derivatives mimic adenosine, enabling them to act as ATP-competitive inhibitors for kinases (e.g., Aurora, CDK) or as modulators of epigenetic targets.
Chemical Profile:
| Property | Data |
|---|---|
| IUPAC Name | 2-methylamino-5-nitropyridin-3-amine |
| Molecular Formula | C₆H₈N₄O₂ |
| Molecular Weight | 168.15 g/mol |
| Core Function | Precursor for 1-methyl-6-nitro-1H-imidazo[4,5-b]pyridine |
| Key Reactivity | Cyclodehydration (Imidazole formation), Nitro-reduction |[1]
Synthetic Mechanism of Action: Pharmacophore Generation
The primary utility of this diamine lies in its ability to undergo cyclization to form the imidazo[4,5-b]pyridine ring system. This transformation creates the "hinge-binding" motif essential for kinase inhibition.
The Cyclocondensation Mechanism
The reaction typically involves the condensation of the vicinal diamines (N2 and N3) with a one-carbon electrophile (e.g., formic acid, triethyl orthoformate, or an aldehyde).
-
Nucleophilic Attack: The more nucleophilic amine (typically the N3-primary amine or N2-secondary amine depending on steric/electronic conditions) attacks the carbonyl carbon of the electrophile.
-
Intermediate Formation: Formation of a formamide or amidine intermediate.
-
Cyclodehydration: Intramolecular nucleophilic attack by the remaining amine nitrogen onto the intermediate carbon, followed by the loss of water (or ethanol), closes the imidazole ring.
-
Result: Formation of the 1-methyl-6-nitro-1H-imidazo[4,5-b]pyridine core.
Visualization: Synthetic Pathway
The following diagram illustrates the transformation of the scaffold into a bioactive kinase inhibitor core.
Caption: Synthetic trajectory from the diamine scaffold to the bioactive imidazo[4,5-b]pyridine pharmacophore.
Biological Mechanism of Action (Downstream Derivatives)
Once the scaffold is cyclized into an imidazo[4,5-b]pyridine, the resulting molecules exhibit potent biological activity. The "Mechanism of Action" for these derivatives is defined by their structural similarity to Adenine .
ATP-Competitive Kinase Inhibition
The imidazo[4,5-b]pyridine core acts as a purine isostere .
-
Binding Mode: The N1 and N3 nitrogens (and the C2 position) of the imidazole ring form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.
-
Selectivity: The substituent at the 6-position (derived from the nitro group reduction) projects into the solvent-exposed region or the hydrophobic back pocket, determining selectivity for specific kinases (e.g., Aurora A , CDK , or Pim-1 ).
Toxicology & Metabolic Activation (Safety MoA)
Researchers must be aware of the intrinsic toxicology of the nitro-pyridine precursor.
-
Genotoxicity Risk: Like many nitro-aromatics, 2-N-methyl-5-nitropyridine-2,3-diamine can be mutagenic (Ames positive).
-
Mechanism:
-
Nitroreduction: Intestinal flora or hepatic reductases reduce the -NO₂ group to a hydroxylamine (-NHOH).
-
Nitrenium Ion Formation: The hydroxylamine can be esterified (e.g., O-acetylation) and spontaneously cleaved to form a highly electrophilic nitrenium ion.
-
DNA Adducts: This ion attacks the C8 position of Guanine bases in DNA, causing replication errors.
-
Experimental Protocols
Protocol A: Synthesis of the Scaffold (2-N-methyl-5-nitropyridine-2,3-diamine)
Context: Preparing the scaffold from the chloropyridine precursor.
-
Reagents: 2-chloro-3-amino-5-nitropyridine (1.0 eq), Methylamine (40% aq. solution, 5.0 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve 2-chloro-3-amino-5-nitropyridine in Ethanol (10 mL/g).
-
Add Methylamine solution dropwise at room temperature.
-
Critical Step: Heat the reaction mixture in a sealed pressure tube or autoclave at 80–90°C for 4–6 hours. (The electron-withdrawing nitro group activates the C2-Cl for SNAr, but heat is required for complete conversion).
-
Monitor by TLC (mobile phase: DCM/MeOH 95:5).
-
Cool to 0°C. The product often precipitates as a yellow/orange solid.
-
Filter and wash with cold water to remove amine salts.
-
-
Validation: ¹H NMR (DMSO-d₆) should show a doublet for the methyl group (~2.9 ppm) and broad singlets for the NH protons.
Protocol B: Cyclization to Imidazo[4,5-b]pyridine Core
Context: Converting the scaffold into the pharmacophore.
-
Reagents: 2-N-methyl-5-nitropyridine-2,3-diamine (1.0 eq), Triethyl Orthoformate (TEOF) (excess), p-TsOH (catalytic).
-
Procedure:
-
Suspend the diamine in TEOF (acting as both reagent and solvent).
-
Add 5 mol% p-TsOH.
-
Reflux at 100–110°C for 3–5 hours.
-
Observation: The suspension typically clears as the cyclized product forms, then may reprecipitate upon cooling.
-
Evaporate excess TEOF under reduced pressure.
-
Recrystallize from Ethanol/Water.
-
-
Yield: Expect 75–85% of 1-methyl-6-nitro-1H-imidazo[4,5-b]pyridine .
Structural Activity Relationship (SAR) Data
The following table summarizes how modifications to this scaffold (post-cyclization) affect biological targets, highlighting its versatility.
| Derivative Class | Modification at C2 (Imidazole) | Modification at C6 (Pyridine) | Primary Target |
| BAM15 Analogs | Alkyl/Aryl groups | Nitro/Amine | Mitochondrial Uncoupling (MASH treatment) |
| CDK Inhibitors | H or Methyl | Sulfonamides/Amides | Cell Cycle Arrest (Cancer) |
| PhIP (Mutagen) | Phenyl group | Methyl (at N1) | DNA Intercalation (Toxicity Reference) |
| Antivirals | Ribose/Nucleoside | Amine/Amide | Viral Polymerase Inhibition |
References
-
Imidazo[4,5-b]pyridine Scaffold Synthesis
-
Mitochondrial Uncouplers (BAM15)
-
Antiviral & Anticancer Applications (DZNep Context)
-
Mutagenicity of Nitro-Amino-Pyridines
- Title: Mutagenic heterocyclic amines in cooked food.
- Source: N
-
URL:[Link] (Contextual reference for heterocyclic amine toxicity).
Sources
- 1. 3-Deazaneplanocin A - Wikipedia [en.wikipedia.org]
- 2. ijpbs.com [ijpbs.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 5. 3-Deazaneplanocin A (DZNep): A Drug That Deserves a Second Look - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Research Applications of 2-N-methyl-5-nitropyridine-2,3-diamine
This guide provides a comprehensive technical analysis of 2-N-methyl-5-nitropyridine-2,3-diamine (CAS: 19303-73-2), a critical intermediate in the synthesis of imidazo[4,5-b]pyridine pharmacophores.
Executive Summary & Compound Profile
2-N-methyl-5-nitropyridine-2,3-diamine is a specialized heterocyclic building block primarily utilized as a "gateway precursor" for the 1-methyl-1H-imidazo[4,5-b]pyridine scaffold. This moiety is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., c-Met, Aurora, PI3K) and platelet aggregation inhibitors .
The compound’s utility stems from its unique substitution pattern: the ortho-diamine motif (with one pre-methylated nitrogen) allows for rapid, regiospecific cyclization to form the imidazole ring, while the 5-nitro group serves as a latent amine handle for downstream coupling to aryl/heteroaryl pharmacophores.
Chemical Identity
| Property | Specification |
| IUPAC Name | |
| CAS Number | 19303-73-2 |
| Molecular Formula | |
| Molecular Weight | 168.15 g/mol |
| Key Functionality | Ortho-diamine (Cyclization precursor), Nitro (Reducible handle) |
| Primary Application | Synthesis of 1-methyl-1H-imidazo[4,5-b]pyridin-6-amine derivatives |
Core Application: Synthesis of the Imidazo[4,5-b]pyridine Scaffold[2][3]
The primary research application of this intermediate is the construction of the imidazo[4,5-b]pyridine core. Unlike non-methylated diamines which can yield tautomeric mixtures upon cyclization, the
Mechanism of Action (Synthesis Logic)
The transformation involves two key steps:
-
Cyclization: Condensation with a one-carbon donor (Formic acid, Triethyl orthoformate) to close the imidazole ring.
-
Activation: Reduction of the nitro group to an amine, creating a nucleophilic site for library expansion (e.g., amide coupling, urea formation).
Validated Synthetic Workflow
The following workflow describes the conversion of the intermediate into a bioactive scaffold.
Figure 1: Synthetic pathway converting the diamine precursor into the bioactive imidazopyridine amine scaffold.
Experimental Protocols
Protocol A: Cyclization to 1-Methyl-6-nitro-imidazo[4,5-b]pyridine
Rationale: Triethyl orthoformate is preferred over formic acid for this substrate to avoid potential formylation of the exocyclic amine without ring closure, although both methods are viable.
-
Reagents: 2-N-methyl-5-nitropyridine-2,3-diamine (1.0 eq), Triethyl orthoformate (TEOF) (excess, solvent/reagent), p-TsOH (catalytic).
-
Procedure:
-
Suspend the diamine in TEOF (approx. 10 mL/g).
-
Add catalytic p-TsOH (0.05 eq).
-
Reflux the mixture at 100–110°C for 3–5 hours. Monitor via TLC/LC-MS for disappearance of the diamine.
-
Work-up: Cool to room temperature. The product often precipitates. Filter the solid, wash with cold hexanes/ether. If no precipitate forms, concentrate in vacuo and recrystallize from ethanol.
-
-
Self-Validation: The product should show a distinct downfield shift in the proton NMR for the new imidazole C-H proton (typically
8.0–8.5 ppm).
Protocol B: Nitro Reduction to the 6-Amine Scaffold
Rationale: Catalytic hydrogenation is cleanest, but Iron/Acetic acid is robust if the substrate contains halogen substituents sensitive to hydrogenolysis.
-
Reagents: 1-Methyl-6-nitro-imidazo[4,5-b]pyridine, 10% Pd/C, Methanol/THF (1:1).
-
Procedure:
-
Dissolve the nitro compound in MeOH/THF.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
balloon atmosphere (1 atm) at RT for 4–12 hours. -
Work-up: Filter through a Celite pad to remove catalyst. Concentrate filtrate to yield the 1-methyl-1H-imidazo[4,5-b]pyridin-6-amine .
-
-
Critical Control Point: Ensure complete removal of Pd if the next step involves metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig).
Downstream Research Applications
Once converted to the 6-amine derivative, this scaffold is utilized in three primary research vectors:
Kinase Inhibitor Development
The imidazo[4,5-b]pyridine core mimics the purine ring of ATP, making it an excellent scaffold for Type I and Type II kinase inhibitors.
-
Target Classes: PI3K (Phosphoinositide 3-kinase), c-Met, and Aurora Kinases.
-
Mechanism: The pyridine nitrogen (N3) and the imidazole nitrogen (N1) often participate in hydrogen bonding with the hinge region of the kinase ATP-binding pocket.
-
Example Application: Synthesis of PI3K/mTOR dual inhibitors where the 6-amino group is acylated with diverse heteroaryl chlorides [1][3].
Platelet Aggregation Inhibitors (PAR4 Antagonists)
Research into Protease-Activated Receptor 4 (PAR4) antagonists has utilized the imidazo[4,5-b]pyridine scaffold.
-
Role: The scaffold serves as a rigid linker that orients substituents to interact with the PAR4 receptor surface.
-
Synthesis: The 6-amine is typically coupled via a urea linkage to substituted phenyl or benzyl groups [2].
Mutagenicity & Toxicology Standards
The 1-methyl-imidazo[4,5-b]pyridine structure is closely related to PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a known dietary carcinogen.
-
Application: Researchers use the 6-nitro and 6-amine derivatives as stable precursors to synthesize isotope-labeled standards for metabolic tracking of heterocyclic amines (HCAs) in toxicology studies.
Divergent Synthesis Map
Figure 2: Divergent application of the scaffold in pharmaceutical and toxicological research.
References
-
BOC Sciences. (2025). Pyridines - Building Block: 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine.[1][][3][4][5] Retrieved from
-
Bristol-Myers Squibb. (2018). Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as PAR4 inhibitors. WO2018013776A1. Retrieved from
-
GlaxoSmithKline. (2014). Inhibitors of PI3 kinase and/or mTOR. US8772480B2.[4] Retrieved from
-
BenchChem. (2025). Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Retrieved from
-
GuideChem. (2024). N2-methyl-5-nitro-pyridine-2,3-diamine Properties and Synonyms. Retrieved from
Sources
- 1. WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors - Google Patents [patents.google.com]
- 3. 1186310-95-1 | 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine - AiFChem [aifchem.com]
- 4. US8772480B2 - Inhibitors of PI3 kinase and/or mTOR - Google Patents [patents.google.com]
- 5. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine | 1186310-95-1 [chemicalbook.com]
The Emergence of a Scaffold: A Technical Guide to the Synthesis and Postulated History of 2-N-methyl-5-nitropyridine-2,3-diamine
Abstract
This technical guide provides a comprehensive overview of the synthesis, postulated history, and potential applications of the novel heterocyclic compound, 2-N-methyl-5-nitropyridine-2,3-diamine. While the specific discovery of this molecule is not prominently documented in publicly accessible literature, its structural motifs are present in a wide array of biologically active molecules. This guide, therefore, extrapolates from established synthetic methodologies for related diaminonitropyridine derivatives to propose a robust and logical pathway for its preparation. We will delve into the causality behind the proposed experimental choices, grounding each step in authoritative chemical literature. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of substituted pyridines and leverage their potential in medicinal chemistry.
Introduction: The Pyridine Core in Modern Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block in the design of molecules that interact with biological targets. The introduction of amino and nitro functionalities further enhances the chemical diversity and potential for biological activity, with nitropyridines serving as key precursors in the synthesis of a wide range of bioactive compounds.[1] The specific substitution pattern of 2-N-methyl-5-nitropyridine-2,3-diamine suggests its potential as a highly functionalized intermediate for the synthesis of complex molecular architectures, possibly for applications as kinase inhibitors or other therapeutic agents.
A Postulated History and Rationale for Synthesis
The history of pyridine chemistry dates back to the 19th century, with significant advancements in its synthesis and functionalization, notably by chemists like Alexei Chichibabin in the early 20th century.[2] The development of methods for the introduction of amino and nitro groups onto the pyridine ring has been a subject of extensive research. The synthesis of related compounds such as 2,3-diaminopyridine and its derivatives has been well-documented, often involving the reduction of a corresponding nitropyridine precursor.[3]
The specific target of this guide, 2-N-methyl-5-nitropyridine-2,3-diamine, is not a widely cataloged compound. Its synthesis is therefore not a matter of historical record but rather a logical extension of established synthetic principles. The rationale for its targeted synthesis would likely stem from a drug discovery program seeking to explore the structure-activity relationship of a particular biological target. The N-methylation of one of the amino groups could be a strategy to modulate potency, selectivity, or pharmacokinetic properties.
Proposed Synthetic Pathway
The synthesis of 2-N-methyl-5-nitropyridine-2,3-diamine can be logically approached through a multi-step sequence starting from a readily available pyridine derivative. The proposed pathway leverages well-established reactions in pyridine chemistry, including nitration, chlorination, nucleophilic aromatic substitution, and reduction.
Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be derived from a 2-chloro-3-amino-5-nitropyridine intermediate. The methylamino group at the C2 position can be introduced via nucleophilic aromatic substitution (SNAr), and the amino group at the C3 position can be obtained from the reduction of a nitro group.
Caption: Retrosynthetic analysis of 2-N-methyl-5-nitropyridine-2,3-diamine.
Step-by-Step Experimental Protocol
The following is a proposed, detailed experimental protocol for the synthesis of 2-N-methyl-5-nitropyridine-2,3-diamine. Each step is accompanied by a rationale for the chosen reagents and conditions, with citations to analogous transformations.
Step 1: Synthesis of 2-Chloro-5-nitropyridine
The synthesis begins with the nitration of 2-chloropyridine. This reaction is a standard electrophilic aromatic substitution on a pyridine ring.
-
Protocol:
-
To a stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (25 mL), cooled to 0 °C, slowly add 2-chloropyridine (0.1 mol).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-5-nitropyridine.
-
-
Causality: The use of a mixture of concentrated sulfuric and nitric acids is a classic method for the nitration of aromatic rings. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction is heated to overcome the inherent lower reactivity of the pyridine ring towards electrophilic substitution compared to benzene. This general approach is well-documented for the synthesis of nitropyridines.[4]
Step 2: Synthesis of 2-Chloro-3,5-dinitropyridine
Further nitration of 2-chloro-5-nitropyridine will introduce a second nitro group.
-
Protocol:
-
Dissolve 2-chloro-5-nitropyridine (0.1 mol) in concentrated sulfuric acid (50 mL).
-
Cool the mixture to 0 °C and slowly add a mixture of fuming nitric acid (25 mL) and concentrated sulfuric acid (25 mL).
-
After the addition, heat the reaction mixture to 120 °C for 6 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-chloro-3,5-dinitropyridine.
-
-
Causality: The introduction of a second nitro group requires more forcing conditions (higher temperature) due to the deactivating effect of the existing nitro and chloro substituents. This type of dinitration is a known transformation in pyridine chemistry.[1]
Step 3: Synthesis of 2-(Methylamino)-3,5-dinitropyridine
A nucleophilic aromatic substitution reaction is employed to introduce the methylamino group.
-
Protocol:
-
Dissolve 2-chloro-3,5-dinitropyridine (0.1 mol) in ethanol (100 mL).
-
To this solution, add a 40% aqueous solution of methylamine (0.3 mol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to yield 2-(methylamino)-3,5-dinitropyridine.
-
-
Causality: The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution by the two electron-withdrawing nitro groups.[5][6] Methylamine acts as the nucleophile, displacing the chloride ion. Ethanol is a suitable solvent for this type of reaction. This is a classic example of an SNAr reaction on an electron-deficient pyridine ring.[7][8]
Step 4: Selective Reduction to 2-(Methylamino)-5-nitro-3-aminopyridine
The selective reduction of one nitro group in the presence of another is a key step.
-
Protocol:
-
Suspend 2-(methylamino)-3,5-dinitropyridine (0.1 mol) in methanol (200 mL).
-
Add a 20% aqueous solution of ammonium sulfide (0.2 mol) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C for 2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to promote precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-(methylamino)-5-nitro-3-aminopyridine.
-
-
Causality: Ammonium sulfide is a known reagent for the selective reduction of one nitro group in a dinitroaromatic compound.[9] The nitro group at the C3 position is likely to be more sterically accessible and electronically favored for reduction. This method is often preferred for its mildness and selectivity compared to catalytic hydrogenation which might reduce both nitro groups. A similar selective reduction is documented for the synthesis of 5-nitropyridine-2,3-diamine from 3,5-dinitropyridin-2-amine.[9]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-N-methyl-5-nitropyridine-2,3-diamine.
Characterization
The structural confirmation of the synthesized 2-N-methyl-5-nitropyridine-2,3-diamine and its intermediates would be achieved using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments, confirming the substitution pattern and the presence of the methyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the target compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the amino (N-H stretching), nitro (N-O stretching), and aromatic C-H and C=C bonds.
Potential Applications in Drug Development
Substituted diaminopyrimidines and related heterocyclic compounds have shown a wide range of biological activities, including antifolate activity.[10] The structural motif of 2-N-methyl-5-nitropyridine-2,3-diamine makes it an attractive scaffold for the development of various therapeutic agents.
-
Kinase Inhibitors: The diaminopyridine core is a common feature in many kinase inhibitors. The different amino groups can be further functionalized to interact with specific residues in the ATP-binding pocket of kinases.
-
Antimicrobial Agents: Pyridine derivatives have been investigated for their antibacterial and antifungal properties.
-
Central Nervous System (CNS) Agents: The pyridine scaffold is also present in drugs targeting the CNS.
The following diagram illustrates a hypothetical workflow for utilizing this compound in a drug discovery program.
Caption: Hypothetical drug discovery workflow utilizing the target compound.
Conclusion
While the specific discovery and history of 2-N-methyl-5-nitropyridine-2,3-diamine remain to be fully elucidated in the public domain, this technical guide provides a scientifically sound and logical approach to its synthesis. By leveraging established principles of pyridine chemistry, a robust and reproducible protocol has been proposed. The versatile and highly functionalized nature of this molecule suggests its significant potential as a building block in the development of novel therapeutics. It is our hope that this guide will serve as a valuable resource for researchers and scientists in the field of medicinal chemistry, inspiring further exploration into the chemical space of diaminonitropyridines.
References
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
- Sharnin, G. P., & Falyakhov, I. F. (2025, August 7). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Chemistry of Heterocyclic Compounds, 51, 745-753.
- Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
- Connolly, S., et al. (2004). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry, 47(10), 2728–2738.
- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 3863.
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
- MDPI. (2014, March 17). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 19(3), 3436-3457.
-
ResearchGate. (2000, September 11). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Selective N-methylation of amines, nitro compounds and nitriles with CO2/H2 by Cu-ZnO/TiO2 catalyst. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Retrieved from [Link]
-
Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]
-
PubMed. (2006, March 15). Optimized selective N-methylation of peptides on solid support. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, October 17). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2023, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyridines - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-NITROPYRIDINE-2,3-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
2-N-methyl-5-nitropyridine-2,3-diamine safety and handling guidelines
An In-depth Technical Guide for the Safe Handling of 2-N-methyl-5-nitropyridine-2,3-diamine
Introduction: 2-N-methyl-5-nitropyridine-2,3-diamine (CAS No. 19303-73-2) is a specialized heterocyclic amine derivative utilized in advanced research and drug development.[1] Its structure, incorporating both nitro and diamine functional groups on a pyridine ring, suggests a reactive profile that necessitates a rigorous and informed approach to safety. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles and data extrapolated from closely related structural analogs.
A Note on Data & Methodology: An official, peer-reviewed Safety Data Sheet (SDS) for 2-N-methyl-5-nitropyridine-2,3-diamine is not widely available. Therefore, the safety protocols detailed herein are synthesized from the hazard profiles of structurally analogous compounds, including various nitropyridines and nitroanilines.[2][3][4][5][6][7][8][9][10] This proactive, analog-based approach is a cornerstone of ensuring safety when working with novel chemical entities.
Part 1: Hazard Identification and Risk Assessment
Based on its functional groups, 2-N-methyl-5-nitropyridine-2,3-diamine is anticipated to present significant health hazards. The nitro group enhances the electrophilicity of the pyridine ring, while the amine groups can be readily absorbed and metabolized. The primary risks are categorized as follows:
-
Acute Toxicity: High potential for toxicity if swallowed, inhaled, or absorbed through the skin.[10][11][12] Analogs are classified as harmful or toxic upon ingestion, skin contact, or inhalation.[10][12]
-
Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation or damage.[2][5][6][7][9] Direct contact may lead to redness, pain, and burns.[11]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6][7][12]
-
Long-Term Effects: Some related nitro-aromatic compounds are suspected of causing genetic defects or have carcinogenic potential.[7][10] Therefore, exposure should be minimized to mitigate potential long-term health risks.
Hazard Summary Table
| Hazard Classification | Anticipated Risk Category | Rationale based on Structural Analogs |
| Acute Oral Toxicity | Category 3/4 (Toxic/Harmful) | Nitropyridine and nitroaniline analogs are consistently rated as toxic or harmful if swallowed.[10][11][12] |
| Acute Dermal Toxicity | Category 3/4 (Toxic/Harmful) | Dermal absorption is a significant exposure route for similar compounds.[10][11][12] |
| Acute Inhalation Toxicity | Category 3/4 (Toxic/Harmful) | Fine powders can be easily inhaled, posing a significant risk.[10][12] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation upon contact.[5][6][9][11] |
| Serious Eye Damage/Irritation | Category 1/2 (Damage/Irritant) | High potential to cause serious and lasting eye damage.[5][6][9][11] |
| Respiratory Sensitization | Possible | May cause allergy or asthma-like symptoms if inhaled.[13][14] |
| Germ Cell Mutagenicity | Suspected | Some analogs carry warnings for irreversible effects or genetic defects.[7] |
| Carcinogenicity | Suspected | At least one analog is suspected of causing cancer.[10] |
Part 2: Exposure Controls & Personal Protective Equipment (PPE)
The primary directive is to eliminate or minimize exposure. This is achieved through a combination of engineering controls and a robust PPE protocol. The selection of PPE is not merely a checklist; it is a critical barrier designed to protect against the specific hazards identified above.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to control airborne concentrations.[3][8]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[3][8]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][6]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 2-N-methyl-5-nitropyridine-2,3-diamine. The integrity of each item must be verified before every use.[15]
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[2][3] This combination is crucial to protect against splashes and fine dust, conforming to EU Standard EN166 or US NIOSH standards.[2][3]
-
Skin Protection:
-
Gloves: Use chemical-resistant, impervious gloves such as nitrile rubber.[2] Given the high dermal toxicity, double-gloving is strongly recommended.[16] Gloves must be inspected for tears or pinholes before use and changed frequently (every 30-60 minutes) or immediately upon known contact.[2][16]
-
Lab Coat/Gown: A flame-resistant lab coat or a chemical-resistant gown with long cuffs is required to protect the skin.[2]
-
-
Respiratory Protection:
-
Standard Handling: When working within a certified fume hood, additional respiratory protection is typically not required.
-
Spills or Poor Ventilation: In the event of a large spill or failure of engineering controls, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[2][3] All users must be fit-tested and trained as per OSHA regulations.[3]
-
Caption: Relationship between hazards and required PPE.
Part 3: Standard Operating Procedures (SOPs)
Adherence to a strict, step-by-step methodology is paramount for safety.
SOP for Handling and Weighing
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate height.
-
Staging: Place all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before introducing the compound.
-
Dispensing: Carefully open the container. Use a dedicated spatula to transfer the solid. Avoid any actions that could generate dust, such as dropping or rapid scraping.[3][8]
-
Weighing: If using an analytical balance, place it inside the fume hood or use a dedicated ventilated balance enclosure.
-
Closure: Tightly close the primary container immediately after dispensing.[3]
-
Decontamination: Clean any residual powder from the spatula and work surface using a solvent-moistened wipe. Dispose of wipes as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outer contaminated surfaces.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[3][5]
Caption: Standard workflow for handling the solid compound.
Storage Requirements
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]
-
The storage area should be clearly marked with appropriate hazard warnings.
-
Store in a locked cabinet or an area with restricted access.[10]
Part 4: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][10] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Accidental Release Measures (Spills)
-
Evacuate: Clear the area of all personnel.[8]
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Containment: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully sweep or vacuum (with HEPA filter) the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[3][8]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5]
Part 5: Fire-Fighting and Disposal
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]
-
Hazards: During a fire, irritating and highly toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO), may be generated.[3][5]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
-
-
Disposal Considerations:
References
- Personal protective equipment for handling 4-Chloro-2-methyl-3-nitropyridine - Benchchem. (Source: BenchChem)
- Material Safety Data Sheet - 2-Chloro-3-nitropyridine, 99+% - Cole-Parmer. (Source: Cole-Parmer)
- Chemical Safety Data Sheet MSDS / SDS - 2-METHYLAMINO-5-NITROPYRIDINE - ChemicalBook. (Source: ChemicalBook)
- 2-Methyl-3-nitropyridine, 97% - SAFETY DATA SHEET. (Source: Fisher Scientific)
- 2-Methyl-5-nitropyridine - SAFETY DATA SHEET. (Source: Sigma-Aldrich)
- 3-Nitropyridin-2-ylamine - SAFETY DATA SHEET. (Source: Fisher Scientific)
- 4-Nitropyridine N-oxide - Material Safety Data Sheet. (Source: Alfa Aesar)
- 2-Amino-3-methyl-5-nitropyridine - Safety Data Sheet - ChemicalBook. (Source: ChemicalBook)
- 2-Hydroxy-3-methyl-5-nitropyridine - SAFETY DATA SHEET. (Source: TCI Chemicals)
- 2-Methyl-5-nitroaniline - SAFETY DATA SHEET. (Source: Thermo Fisher Scientific Chemicals, Inc.)
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (Source: NIOSH)
- 2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety Data Sheets - ECHEMI. (Source: ECHEMI)
- The Best Personal Protective Equipment For Pesticides - DIY Pest Control Products. (Source: DIY Pest Control)
- 2-Amino-5-methylpyridine Safety Data Sheet Jubilant Ingrevia Limited. (Source: Jubilant Ingrevia Limited)
- 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. (Source: Loba Chemie)
- NMA, (Methyl-5-Norbornene-2,3-Dicarboxylic Anhydride) - Safety Data Sheet. (Source: Electron Microscopy Sciences)
- NMA (Methyl Nadic Anhydride) - SAFETY DATA SHEET. (Source: Ted Pella, Inc.)
- 2-N-methyl-5-nitropyridine-2,3-diamine - Sinfoo Biotech. (Source: Sinfoo Biotech)
- 5-Amino-2-methylpyridine - Safety Data Sheet - ChemicalBook. (Source: ChemicalBook)
Sources
- 1. 2-N-methyl-5-nitropyridine-2,3-diamine,(CAS# 19303-73-2)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. lobachemie.com [lobachemie.com]
- 13. emsdiasum.com [emsdiasum.com]
- 14. tedpella.com [tedpella.com]
- 15. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 16. pppmag.com [pppmag.com]
- 17. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: 2-N-methyl-5-nitropyridine-2,3-diamine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in approved therapeutic agents and bioactive molecules.[1][2] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a cornerstone of medicinal chemistry. Nitropyridine derivatives, in particular, serve as highly versatile precursors for a wide array of complex heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][3][4]
This guide focuses on 2-N-methyl-5-nitropyridine-2,3-diamine , a trifunctional building block engineered for the synthesis of targeted compound libraries. The strategic arrangement of its functional groups—an ortho-diamine moiety, a directing nitro group, and a property-modulating N-methyl group—provides chemists with a powerful tool for constructing sophisticated molecular architectures, most notably the imidazo[4,5-b]pyridine core. This core is a well-established bioisostere of purine, the fundamental component of ATP, allowing molecules built upon this scaffold to act as competitive inhibitors for key enzyme families like protein kinases.[5][6]
The dysregulation of protein kinases is a hallmark of numerous diseases, especially cancer, making them a major class of therapeutic targets.[5] The strategic use of building blocks like 2-N-methyl-5-nitropyridine-2,3-diamine enables the systematic exploration of the chemical space around the ATP-binding site, facilitating the development of potent and selective kinase inhibitors.[5]
Physicochemical Profile and Chemical Reactivity
The utility of 2-N-methyl-5-nitropyridine-2,3-diamine stems from the distinct roles of its three key functional groups, which dictate its reactivity and the properties of its derivatives.
-
The ortho-Diamine (2-methylamino and 3-amino): This is the primary reactive center of the molecule. The adjacent primary and N-methylated secondary amines are poised for condensation and cyclization reactions with 1,2-dielectrophilic reagents such as dicarbonyls, aldehydes, or carboxylic acid derivatives. This reactivity is the foundation for forming fused five-membered rings, leading to the imidazo[4,5-b]pyridine scaffold.[5]
-
The 5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronics of the pyridine ring, activating it for certain nucleophilic substitutions. More importantly, it serves as a latent amino group. Its reduction to an amine at a later synthetic stage provides a crucial vector for diversification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
-
The 2-N-Methyl Group: The presence of the methyl group on one of the diamine nitrogens is a deliberate design choice. In the final cyclized product, this methyl group will occupy a specific position on the imidazole ring. This modification blocks hydrogen bond donation at that site, which can be exploited to enhance selectivity for a target kinase or to improve physicochemical properties like membrane permeability and metabolic stability.
Table 1: Physicochemical Properties of the Parent Compound, 5-Nitropyridine-2,3-diamine (Note: Data for the N-methylated derivative is not readily available; these values for the parent compound serve as a close approximation. The N-methyl derivative is expected to have slightly increased lipophilicity.)
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₂ | [7] |
| Molecular Weight | 154.13 g/mol | [7] |
| XLogP3 (Predicted) | -0.3 | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| IUPAC Name | 5-nitropyridine-2,3-diamine | [7] |
Proposed Synthesis Protocol for 2-N-methyl-5-nitropyridine-2,3-diamine
While this specific compound is not widely cataloged, a robust synthesis can be devised based on established methodologies for related nitropyridines.[1][8] The proposed route involves a sequential nucleophilic aromatic substitution followed by a selective reduction.
Caption: Proposed synthetic workflow for 2-N-methyl-5-nitropyridine-2,3-diamine.
Protocol 1: Synthesis of 2-N-methyl-5-nitropyridine-2,3-diamine
Causality: This protocol employs a two-step process. The first step is a nucleophilic aromatic substitution (SNAr) where the more electron-deficient C2 position of the starting material is selectively attacked by methylamine. The second step involves the chemoselective reduction of the nitro group at the 3-position, which is sterically more accessible and electronically primed for reduction compared to the 5-nitro group. Aqueous ammonium sulfide is an effective reagent for this type of selective reduction on dinitro-amino systems.[8]
Materials:
-
2-Chloro-3,5-dinitropyridine
-
Methylamine solution (e.g., 40% in H₂O or 2M in THF)
-
Ethanol (EtOH)
-
Aqueous ammonium sulfide solution (e.g., 20%)[8]
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
Step A: Synthesis of 2-(Methylamino)-3,5-dinitropyridine
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3,5-dinitropyridine (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add methylamine solution (1.2 eq) dropwise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume in vacuo.
-
Add water to the residue to precipitate the product.
-
Collect the yellow solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate can often be used in the next step without further purification.
Step B: Synthesis of 2-N-methyl-5-nitropyridine-2,3-diamine
-
Suspend the crude 2-(methylamino)-3,5-dinitropyridine (1.0 eq) in methanol (approx. 0.15 M).[8]
-
To this suspension, slowly add aqueous ammonium sulfide solution (5.0 eq).[8]
-
Heat the reaction mixture to 70-75 °C and maintain for 30-60 minutes. The solution will darken significantly. Monitor the reaction by TLC until the starting material is consumed.[8]
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to promote complete precipitation of the product.[8]
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a solid. Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitor Scaffolds
The primary application of this building block is the construction of the imidazo[4,5-b]pyridine scaffold, a core structure in many kinase inhibitors.[5]
Caption: General workflow for synthesizing a kinase inhibitor library.
Protocol 2: Synthesis of a 1-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine Core
Causality: This reaction proceeds via condensation of the primary 3-amino group with an aldehyde to form a Schiff base (imine) intermediate. The N-methylated 2-amino group then acts as an intramolecular nucleophile, attacking the imine carbon to facilitate cyclization and subsequent aromatization (via oxidation, often by air or a mild oxidant) to form the stable fused imidazole ring.
Materials:
-
2-N-methyl-5-nitropyridine-2,3-diamine
-
An appropriate aldehyde (R-CHO, e.g., benzaldehyde)
-
Ethanol (EtOH) or Acetic Acid (AcOH) as solvent
-
Optional: Mild oxidant like sodium metabisulfite
Procedure:
-
Dissolve 2-N-methyl-5-nitropyridine-2,3-diamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the selected aldehyde (1.1 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If in ethanol, the product may precipitate upon cooling. If in acetic acid, carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x volume).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[4,5-b]pyridine derivative.
Strategic Diversification and SAR Exploration
The synthesized imidazo[4,5-b]pyridine core is a platform for extensive SAR studies. The nitro group is a key handle for this diversification.
Protocol 3: Reduction of the Nitro Group and Subsequent Amide Coupling
Causality: The nitro group is readily reduced to a primary amine using standard conditions like tin(II) chloride or catalytic hydrogenation. This newly formed aniline-type amine is a versatile nucleophile for forming stable amide or sulfonamide bonds, allowing chemists to probe interactions in the solvent-exposed region of a kinase active site.
Materials:
-
Nitro-substituted imidazo[4,5-b]pyridine from Protocol 2
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)[9] or Palladium on carbon (Pd/C) and a hydrogen source
-
An appropriate acyl chloride (R-COCl) or sulfonyl chloride (R-SO₂Cl)
-
A non-nucleophilic base (e.g., DIPEA, pyridine)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
Step A: Reduction to the Amine
-
Dissolve the nitro-substituted compound (1.0 eq) in a suitable solvent like ethyl acetate or ethanol.
-
Add SnCl₂·2H₂O (4-5 eq) and heat the mixture to 60-70 °C for 2-3 hours.[9]
-
Cool the reaction, and quench by carefully adding saturated NaHCO₃ solution until the pH is ~8.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude amine, which is often used directly.
Step B: Amide Coupling
-
Dissolve the crude amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add the base (e.g., DIPEA, 1.5 eq).
-
Cool the solution to 0 °C and add the acyl chloride or sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitored by TLC/LC-MS).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final target molecule.
Table 2: Conceptual SAR Table for Imidazo[4,5-b]pyridine Kinase Inhibitors
| Position of Variation | R¹ (from Aldehyde) | R² (from Amide/Sulfonamide) | Predicted Impact on Activity | Rationale |
| 1 | Phenyl | - | Baseline Activity | Occupies a hydrophobic pocket near the hinge region. |
| 2 | 4-Fluorophenyl | - | Potentially Increased Potency | Fluorine can act as a hydrogen bond acceptor. |
| 3 | - | 4-Morpholinobenzoyl | Improved Solubility/Potency | The morpholine group can enhance aqueous solubility and form interactions in the solvent-front region. |
| 4 | - | 3-(Trifluoromethyl)phenylsulfonyl | Increased Lipophilicity/Potency | The CF₃ group can engage in specific hydrophobic or dipole interactions. |
Safety and Handling
-
Nitroaromatic Compounds: Many nitroaromatic compounds are potentially energetic and can be toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[10]
-
Reducing Agents: Reagents like SnCl₂ and catalytic hydrogenation setups require careful handling. Follow standard laboratory safety procedures for these chemicals and techniques.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.
Conclusion
2-N-methyl-5-nitropyridine-2,3-diamine is a highly valuable and strategically designed building block for medicinal chemistry. Its trifunctional nature allows for the efficient construction of the privileged imidazo[4,5-b]pyridine scaffold and provides multiple, orthogonal handles for subsequent diversification. By leveraging the protocols and strategic insights outlined in this guide, researchers can accelerate the discovery and optimization of novel therapeutics, particularly in the critical area of kinase inhibitor development.
References
- Benchchem. (n.d.). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- ChemicalBook. (n.d.). 5-NITROPYRIDINE-2,3-DIAMINE synthesis.
- Kim, Y., et al. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.
- Benchchem. (n.d.). Synthesis routes of 2,3-Diamino-5-bromopyridine.
- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate.
- MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
- Chem-Impex. (n.d.). 2-Methyl-5-nitropyridine.
- ResearchGate. (2025). A three-step strategy for the conversion of pyridines into benzonitriles.
- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- PubMed. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
- PubMed. (2016). Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2.
- ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- RSC Publishing. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors.
- SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- PubChem. (n.d.). 5-Nitropyridine-2,3-diamine.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,3-Diaminotoluene.
- LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design.
- PMC. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- MDPI. (2022). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-NITROPYRIDINE-2,3-DIAMINE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis routes of 2,3-Diamino-5-bromopyridine [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Strategic Synthesis & Functionalization of 3-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine Scaffolds
The following Application Note and Protocol guide provides a comprehensive technical workflow for the experimental handling and reaction of 2-N-methyl-5-nitropyridine-2,3-diamine (also known as
Introduction & Strategic Significance
The compound 2-N-methyl-5-nitropyridine-2,3-diamine is a critical "lynchpin" intermediate in medicinal chemistry. Unlike the symmetric 2,3-diaminopyridine, the presence of the
This scaffold is primarily utilized to synthesize 3-methyl-3H-imidazo[4,5-b]pyridine derivatives. These fused heterocyclic systems are bioisosteres of purines and are extensively exploited in the development of:
-
Kinase Inhibitors: Targeting ATP-binding pockets (e.g., PI3K, mTOR).
-
GPCR Ligands: Adenosine receptor antagonists.
-
Phosphodiesterase (PDE) Inhibitors.
Core Reactivity Profile
The molecule possesses three distinct reactive centers, requiring a specific order of operations to avoid "dead-end" byproducts:
-
Primary Amine (C3-NH
): The most nucleophilic site for initial attack by acylating agents. -
Secondary Amine (C2-NHMe): Less nucleophilic due to sterics but essential for cyclization.
-
Nitro Group (C5-NO
): An electron-withdrawing group that deactivates the ring but serves as a latent amine. Crucial: It is recommended to maintain the nitro group during cyclization and reduce it only after the imidazole ring is formed to prevent oxidation of the sensitive triamine intermediate.
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (Nitroaromatic).
-
Energetic Stability: While not a primary explosive, nitropyridines can decompose exothermically. Do not heat dry solids above 180°C.
-
Oxidation Sensitivity: The diamine precursor is stable in air, but its reduced form (triamine) is highly air-sensitive. All reduction steps must be performed under an inert atmosphere (Ar/N
). -
Waste Disposal: Segregate halogenated and non-halogenated waste. Quench all hydrogenation catalysts (Pd/C) with water under inert gas before disposal to prevent pyrophoric ignition.
Experimental Protocols
Workflow Overview
The standard workflow involves a Cyclization-First strategy. Attempting to reduce the nitro group before cyclization yields an unstable triamine that rapidly polymerizes or oxidizes.
Figure 1: Strategic workflow for the conversion of the diamine precursor to the bioactive amino-imidazopyridine core.
Protocol A: Regioselective Cyclization to Imidazo[4,5-b]pyridine
This reaction closes the imidazole ring. The
Reagents:
-
2-N-methyl-5-nitropyridine-2,3-diamine (1.0 equiv)
-
Triethyl orthoformate (TEOF) (Excess, solvent & reagent) OR Formic Acid (98%)
-
p-Toluenesulfonic acid (pTSA) (0.05 equiv, catalytic)
Procedure:
-
Setup: Charge a dry round-bottom flask with the diamine (e.g., 1.0 g, 5.95 mmol).
-
Solvent/Reagent: Add Triethyl orthoformate (10 mL). Note: TEOF is preferred over formic acid for moisture-sensitive downstream applications, but Formic Acid (reflux, 4h) is a robust, cheaper alternative.
-
Catalyst: Add catalytic pTSA (50 mg).
-
Reaction: Equip with a reflux condenser and heat to 100°C (reflux) under nitrogen for 3–5 hours.
-
Monitoring: TLC (5% MeOH in DCM). The starting material (polar, yellow/orange) will disappear, replaced by a less polar, fluorescent spot.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate in vacuo to remove excess TEOF.
-
Crystallization: Triturate the residue with cold diethyl ether or hexanes. The product, 3-methyl-6-nitro-3H-imidazo[4,5-b]pyridine , typically precipitates as a pale yellow/tan solid.
-
Yield: Expect 85–95%.
-
Mechanism & Regiochemistry:
The primary amine (C3-NH
Protocol B: Catalytic Reduction of the Nitro Group
Once the ring is closed, the nitro group can be safely reduced to the primary amine.
Reagents:
-
3-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine (Product from Protocol A)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)
-
Methanol (anhydrous)
-
Hydrogen Gas (Balloon pressure)
Procedure:
-
Dissolution: Dissolve the nitro-imidazopyridine (1.0 g) in Methanol (20 mL). If solubility is poor, add a small amount of THF or warm gently.
-
Inerting: Purge the flask with Nitrogen or Argon to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (100 mg). Caution: Pd/C can ignite methanol vapors if dry; add as a water-wet slurry if possible, or under strict inert flow.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen (balloon). Stir vigorously at room temperature for 2–4 hours.
-
Color Change: The solution often shifts from yellow to colorless/pale pink.
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate to yield 6-amino-3-methyl-3H-imidazo[4,5-b]pyridine .
-
Storage: Store under Argon at -20°C. This amine is prone to oxidation (turning brown) upon prolonged air exposure.[1]
-
Analytical Data Summary
| Property | Precursor (Diamine) | Cyclized Product (Nitro) | Reduced Product (Amino) |
| Appearance | Orange/Red Solid | Pale Yellow/Tan Solid | Off-white/Pinkish Solid |
| Polarity (TLC) | High (Polar) | Medium | High (Streaks on Silica) |
| Key 1H NMR | |||
| Aromatic H | Two doublets (C4, C6) | Two singlets/doublets | Upfield shift due to NH2 |
| Stability | Stable | Very Stable | Air Sensitive |
Troubleshooting & Optimization
Decision Tree for Reaction Conditions
Figure 2: Selection guide for reduction conditions based on substrate functionalization.
Common Issues:
-
Incomplete Cyclization: If the reaction stalls, switch from Formic Acid to Triethyl Orthoformate (TEOF) with catalytic pTSA. TEOF acts as a dehydrating agent, driving the equilibrium forward.
-
Solubility: The nitro-imidazopyridine can be insoluble in MeOH. Use 2:1 MeOH:THF or DMF for the hydrogenation step.
-
Regioisomer Confusion: The N-methyl group must be at position 3 of the final imidazo[4,5-b]pyridine. If the NMR shows a methyl shift > 4.0 ppm, suspect quaternization or incorrect isomer assignment (though unlikely with this specific precursor).
References
-
Synthesis of Imidazo[4,5-b]pyridines
- Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Source: PMC (N
-
URL:[Link]
-
Regiochemistry of Diaminopyridines
-
General Reduction Protocols
-
Compound Data & Safety
- Title: 5-Nitropyridine-2,3-diamine | PubChem CID 3480151.
- Source: PubChem.
-
URL:[Link]
Sources
- 1. Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 5. Buy 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine | 64403-25-4 [smolecule.com]
Troubleshooting & Optimization
troubleshooting 2-N-methyl-5-nitropyridine-2,3-diamine synthesis yield issues
Topic: Troubleshooting 2-N-methyl-5-nitropyridine-2,3-diamine Synthesis
Status: Active Agent: Senior Application Scientist (Organic Chemistry Division) Ticket ID: PYR-5NO2-YIELD-OPT[1]
Executive Summary
You are encountering yield issues in the synthesis of 2-(methylamino)-3-amino-5-nitropyridine . This is a notorious "electronic push-pull" system.[1] The presence of the electron-donating amino group at C3 (if present in the precursor) fights the nucleophilic aromatic substitution (
This guide deconstructs the synthesis into three critical failure points: Electronic Deactivation , Regioselective Reduction , and Amphoteric Workup Losses .
Part 1: Diagnostic Flowchart
Before adjusting your protocol, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic decision tree for identifying the root cause of yield loss based on starting material and observed symptoms.
Part 2: The "Stalled Reaction" (Route A)
Scenario: You are reacting 2-chloro-3-amino-5-nitropyridine with methylamine, but the starting material (SM) refuses to convert, or you get low yields (<30%).[1]
The Physics of Failure
The reaction fails due to electronic deactivation .
-
The Mechanism:
requires the ring to be electron-deficient. -
The Conflict: While the 5-nitro group withdraws electron density (activating), the 3-amino group is a strong Electron Donating Group (EDG) via resonance. It pushes electron density into the ring, specifically shielding the C2 position.
-
Result: The C2-carbon is not electrophilic enough to be attacked by methylamine under standard conditions (EtOH, reflux).
Troubleshooting Protocol
| Parameter | Standard (Failing) Condition | Optimized Condition | Why? |
| Solvent | Ethanol or THF | NMP, DMSO, or DMF | Polar aprotic solvents stabilize the Meisenheimer complex and leave the nucleophile "naked" (more reactive).[1] |
| Temperature | 80°C (Reflux) | 120–140°C (Sealed Tube) | The energy barrier created by the 3-amino group requires higher thermal activation. |
| Base | Excess Methylamine | DIPEA or K2CO3 | Prevents protonation of the attacking amine by the acidic byproduct (HCl). |
| Catalyst | None | CuI / L-Proline | If |
Critical Warning: Do not use standard hydrogenation conditions if you still have the chloride attached; you will dechlorinate the ring before the substitution occurs.
Part 3: The "Selectivity Trap" (Route B)
Scenario: You successfully made 2-(methylamino)-3,5-dinitropyridine (from 2-chloro-3,5-dinitropyridine), but the reduction step yields a mess or the wrong amine.[1]
The Regioselectivity Challenge
You need to reduce the 3-nitro group to an amine while keeping the 5-nitro group intact.
-
Catalytic Hydrogenation (
/Pd-C): usually reduces both nitro groups, yielding the triamine (unstable/air-sensitive).[1] -
The Solution: Use Zinin Reduction (Sulfide-based).[1] The 3-nitro group is sterically crowded (ortho to the methylamino group) and electronically distinct.
Optimized Zinin Reduction Protocol
This method leverages the difference in accessibility between the 3-nitro and 5-nitro groups.[1]
-
Reagents: Sodium Sulfide nonahydrate (
) or Ammonium Sulfide. -
Solvent: Ethanol/Water (3:1).
-
Procedure:
-
Stop: Quench immediately upon consumption of SM to prevent over-reduction.
Part 4: The "Sticky Product" (Workup & Purification)
Scenario: The reaction worked, but you lost 50% of the mass during extraction or column chromatography.
Root Cause: 2-amino-3-amino-5-nitropyridines are amphoteric .[1]
-
They can protonate on the pyridine nitrogen (soluble in acid).
-
The NH groups can be deprotonated (soluble in strong base).
-
They bond strongly to silica gel (streaking/loss).
Recovery Guide:
-
Avoid Silica Columns: If possible, purify by recrystallization .
-
Solvent System: Ethanol/Water or Acetonitrile.[3]
-
-
Extraction pH: You must neutralize the aqueous layer to the molecule's Isoelectric Point (pI) .
-
Target pH: ~8.0–9.0.
-
If pH < 5, it stays in water (protonated).
-
If pH > 12, it might form salts.
-
-
Salting Out: Saturate the aqueous layer with NaCl before extracting with Ethyl Acetate/THF (3x). These compounds are often more soluble in water than expected.
Part 5: Validated Synthetic Workflow
Based on verified reactivity patterns of nitropyridines [1, 2].
Step 1: Nucleophilic Substitution
Precursor: 2-chloro-3,5-dinitropyridine (More reactive than the amino-analog).[1]
-
Dissolve 1.0 eq of 2-chloro-3,5-dinitropyridine in THF (0.5 M).
-
Cool to 0°C (The dinitro ring is highly electrophilic; control exotherm).
-
Add 2.5 eq of Methylamine (2M in THF) dropwise.
-
Stir at 0°C
RT for 2 hours. -
Workup: Evaporate volatiles. Wash solid with water. Yield is typically >90%.
-
Intermediate: 2-(methylamino)-3,5-dinitropyridine.[1]
-
Step 2: Selective Reduction (The Critical Step)
-
Suspend the intermediate in Ethanol/Water (4:1) .
-
Add Ammonium Sulfide (20% aq. solution, 3.0 eq) or
.[4] -
Heat to 70°C for 30–60 mins.
-
Monitor by LCMS. Look for M-30 (reduction of one
to ).[1] -
Workup:
-
Cool to RT.
-
Remove Ethanol under vacuum.
-
Adjust aqueous residue to pH 8–9.
-
Extract with EtOAc (x3).[5]
-
Dry over
and concentrate. -
Recrystallize from Ethanol if necessary.
-
FAQ: Common User Questions
Q: Can I use 2-fluoro-3-amino-5-nitropyridine to improve the yield of Route A?
A: Yes. Fluorine is a much better leaving group for
Q: My product turns purple/black on the column. A: Aminopyridines are oxidation-sensitive on silica.[1]
-
Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes to deactivate acidic sites.
-
Better Fix: Use neutral alumina instead of silica.
Q: Why not just nitrate 2-(methylamino)pyridine? A: Regioselectivity. Nitration of 2-(methylamino)pyridine directs to the 5-position (para to amine) and 3-position (ortho).[1] You will get a mixture of 3-nitro, 5-nitro, and 3,5-dinitro.[1] Separating these isomers is difficult and low-yielding compared to the stepwise displacement method.[1]
References
-
BenchChem. Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. (Accessed 2025).[6][7][8] Link
-
ChemicalBook. Synthesis of 5-Nitropyridine-2,3-diamine. (Accessed 2025).[6][7][8] Link
-
Organic Syntheses. 2,3-Diaminopyridine. Org.[9][10][11] Synth. 1957, 37, 15. (Demonstrates reduction protocols). Link
-
PubChem. 5-Nitropyridine-2,3-diamine Compound Summary. (Accessed 2025).[6][7][8] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 5-Nitropyridine-2,3-diamine | C5H6N4O2 | CID 3480151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. oaji.net [oaji.net]
- 10. Lab Reporter [fishersci.co.uk]
- 11. chembk.com [chembk.com]
Technical Support Center: 2-N-Methyl-5-nitropyridine-2,3-diamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-N-methyl-5-nitropyridine-2,3-diamine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile, yet reactive, intermediate. Our goal is to help you anticipate and resolve common issues, leading to more efficient and successful experiments.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental observations and provides a step-by-step approach to identify and mitigate the formation of common side products.
Problem 1: My reaction mixture turned a dark brown or black color, and I observe a complex mixture of products by LC-MS.
Answer:
Dark coloration and the formation of a complex product mixture often point towards decomposition of the starting material or the desired product, and potentially polymerization. The nitro group on the pyridine ring makes the molecule highly electron-deficient and susceptible to certain side reactions, especially at elevated temperatures or in the presence of strong acids or bases.
Potential Causes and Solutions:
-
Thermal Instability: 2-N-methyl-5-nitropyridine-2,3-diamine can be thermally labile.
-
Troubleshooting:
-
Lower the reaction temperature: If your protocol allows, attempt the reaction at a lower temperature. Even a 10-20 °C reduction can significantly minimize decomposition.
-
Monitor reaction time: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent prolonged exposure to heat.
-
-
-
Instability in Strong Acidic or Basic Conditions: Both the amino groups and the pyridine nitrogen can be protonated in strong acid, potentially leading to unwanted rearrangements or decomposition. Strong bases can deprotonate the amino groups, increasing their nucleophilicity and promoting side reactions.
-
Troubleshooting:
-
Buffer the reaction: If possible, use a buffered system to maintain a stable pH.
-
Use a milder base: If a base is required, consider using a less harsh organic base (e.g., triethylamine, DIPEA) instead of inorganic hydroxides or alkoxides.
-
Slow addition of reagents: Add strong acids or bases dropwise at a low temperature to control any exotherm.
-
-
Problem 2: I am seeing an unexpected mass peak corresponding to the loss of a methyl group (M-14) or the addition of a methyl group (M+14).
Answer:
While less common, demethylation or over-methylation can occur under certain conditions. The N-methyl group can be labile in the presence of certain Lewis acids or under harsh acidic conditions. Conversely, if a methylating agent is present in a subsequent step, the more nucleophilic primary amine could be methylated.
Potential Side Products:
-
Demethylation: 5-nitropyridine-2,3-diamine
-
Over-methylation: 2-(N-methylamino)-3-(N-methylamino)-5-nitropyridine
Troubleshooting:
-
For Demethylation:
-
Avoid strong Lewis acids: If your reaction involves a Lewis acid, consider a milder alternative.
-
Control temperature: High temperatures can promote demethylation.
-
-
For Over-methylation:
-
Use a protecting group: If the primary amine is not involved in the desired transformation, consider protecting it (e.g., with a Boc group) before introducing any methylating agents.
-
Stoichiometric control: Carefully control the stoichiometry of the methylating agent.
-
Problem 3: My primary side product has a mass consistent with cyclization, for example, with a co-reactant like an aldehyde or carboxylic acid.
Answer:
The vicinal diamine functionality of your starting material is highly prone to cyclization reactions with bifunctional electrophiles, often leading to the formation of a fused imidazole ring system, known as an azabenzimidazole.[1][2]
Common Cyclization Side Products:
| Co-reactant | Potential Side Product |
| Aldehyde (R-CHO) | 2-Substituted-7-(N-methylamino)-5-nitro-1H-imidazo[4,5-b]pyridine |
| Carboxylic Acid (R-COOH) | 2-Substituted-7-(N-methylamino)-5-nitro-1H-imidazo[4,5-b]pyridine |
| Dicarbonyl compound | Fused polycyclic systems |
Mechanism of Azabenzimidazole Formation:
The reaction typically proceeds through an initial condensation of one of the amino groups with a carbonyl group of the co-reactant, followed by an intramolecular cyclization and subsequent dehydration.
Troubleshooting:
-
Protect one of the amino groups: If only one of the amino groups is intended to react, protecting the other is the most effective strategy. The primary amine at the 3-position is generally more nucleophilic and sterically accessible for protection.
-
Control reaction conditions:
-
Temperature: Lower temperatures can sometimes favor the desired intermolecular reaction over the intramolecular cyclization.
-
pH: The rate of cyclization can be pH-dependent. Experiment with slightly different pH values to see if the formation of the cyclized side product can be minimized.
-
-
Choice of reagents: If you are using a carboxylic acid for acylation, using an activated form (e.g., acid chloride or an activated ester) at low temperature may favor N-acylation over cyclization.
Experimental Protocol for Selective Acylation of the Primary Amine:
-
Dissolve 2-N-methyl-5-nitropyridine-2,3-diamine in a suitable aprotic solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.0 equivalent of a suitable acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.
-
Monitor the reaction by TLC or LC-MS. The mono-acylated product should be the major component.
-
Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) once the starting material is consumed.
-
Extract the product and purify by column chromatography.
Problem 4: I am detecting a side product with a mass corresponding to the reduction of the nitro group (M-30, i.e., loss of NO2 and gain of NH2).
Answer:
The nitro group is susceptible to reduction under various conditions, especially in the presence of reducing agents or certain metal catalysts. The reduction can sometimes be a partial reduction to a nitroso intermediate.
Potential Side Products:
-
Full Reduction: 2-N-methyl-pyridine-2,3,5-triamine
-
Partial Reduction: 2-N-methyl-5-nitrosopyridine-2,3-diamine
Common Reducing Conditions to Avoid (if reduction is not desired):
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
-
Dissolving metal reductions (e.g., Sn/HCl, Fe/HCl)[1]
-
Hydrazine in the presence of a catalyst
-
Sodium dithionite
Troubleshooting:
-
Re-evaluate your reagents: Ensure that none of your reagents or catalysts have reducing properties.
-
Purify your starting materials: Impurities in your starting materials or solvents could be acting as reducing agents.
-
Inert atmosphere: If you suspect an oxidative-reductive side reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Problem 5: In a reaction involving an acid and a nitrite source, I observe an unexpected side product, and my product is difficult to purify.
Answer:
The presence of a secondary amine (the N-methylamino group) and a potential source of nitrous acid (which can form from nitrites in acidic conditions) creates the possibility of forming a nitrosamine side product.[3][4] N-nitrosamines are a class of compounds that are often of concern due to their potential toxicity.
Potential Side Product:
-
N-methyl-N-(3-amino-5-nitropyridin-2-yl)nitrosamine
Troubleshooting:
-
Avoid nitrite sources: If possible, avoid using reagents that can act as a source of nitrites (e.g., sodium nitrite, alkyl nitrites) in acidic conditions.
-
pH control: If the use of a nitrite source is unavoidable, maintain a neutral or basic pH to prevent the formation of nitrous acid.
-
Use a scavenger: In some cases, a nitrous acid scavenger, such as ascorbic acid or sulfamic acid, can be added to the reaction mixture to quench any in situ generated nitrous acid.
Frequently Asked Questions (FAQs)
Q1: Which of the two amino groups in 2-N-methyl-5-nitropyridine-2,3-diamine is more nucleophilic?
A1: The primary amino group at the 3-position is generally more nucleophilic and sterically less hindered than the secondary N-methylamino group at the 2-position. The N-methyl group provides some steric bulk, and the lone pair on the nitrogen of the 2-amino group can have some resonance interaction with the pyridine ring, slightly reducing its nucleophilicity compared to the 3-amino group.
Q2: How can I selectively protect the primary amino group?
A2: Standard amine protecting group strategies can be employed. Due to its higher nucleophilicity, the primary amine at the 3-position can often be selectively protected in the presence of the secondary amine at the 2-position by careful control of stoichiometry. For example, using one equivalent of di-tert-butyl dicarbonate (Boc₂O) at room temperature or below will preferentially protect the 3-amino group.
Q3: What are the best practices for storing 2-N-methyl-5-nitropyridine-2,3-diamine?
A3: Due to the presence of the nitro group and amino groups, the compound may be sensitive to light, heat, and air. It is recommended to store it in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) in a cool, dark place. A refrigerator is a suitable storage location.
Visualizing Potential Side Reactions
Below are diagrams illustrating the formation of some of the common side products discussed.
Diagram 1: Formation of an Azabenzimidazole Side Product
Caption: Unwanted cyclization with an aldehyde.
Diagram 2: Reduction of the Nitro Group
Caption: Potential reduction pathways of the nitro group.
Diagram 3: Formation of a Nitrosamine Side Product
Caption: Formation of a nitrosamine impurity.
References
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, 2023(vii), 202312124. [Link]
-
Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]
-
PureSynth Research Chemicals GmbH. (n.d.). Nitrosamine Impurities. Pure Synth. [Link]
-
Analytica Chemie. (n.d.). Nitrosamine Impurities. Analytica Chemie. [Link]
Sources
Technical Support Center: Post-Synthesis Purification of 2-N-methyl-5-nitropyridine-2,3-diamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for enhancing the purity of 2-N-methyl-5-nitropyridine-2,3-diamine following its synthesis. We will explore common challenges, from persistent coloration to closely-related impurities, and offer detailed, validated protocols to achieve high purity standards.
Frequently Asked Questions (FAQs)
Q1: My crude 2-N-methyl-5-nitropyridine-2,3-diamine product is a dark, oily solid. What are the likely impurities?
A1: The dark coloration and impure physical state typically point to several classes of impurities. The most common are:
-
Isomeric Byproducts: Nitration of substituted pyridines can be difficult to control, often leading to the formation of regioisomers.[1][2] Depending on your specific synthetic route, you may have isomers where the nitro group is at a different position.
-
Unreacted Starting Materials: Incomplete reactions can leave behind precursors, such as the corresponding 2-chloro-3-nitropyridine or 2-amino-3-nitropyridine derivatives.[3]
-
Decomposition Products: Nitro-aromatic compounds can be sensitive. Side reactions or decomposition, potentially caused by excessive heat or improper pH during workup, can generate colored, often polymeric, impurities.[4]
-
Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF) or residual acids/bases from the workup can remain trapped in the crude product.
Q2: What is the first step I should take to assess the purity of my crude product?
A2: Before attempting any purification, a preliminary purity assessment is crucial. Thin-Layer Chromatography (TLC) is the most effective initial step. It is fast, requires minimal material, and provides vital information about your crude mixture.
-
Identify the number of components: A single spot suggests high purity, while multiple spots indicate the presence of impurities.
-
Assess impurity polarity: Compare the Rf values of the impurity spots to your product spot. Impurities that are significantly more or less polar are easier to remove. Closely running spots will likely require column chromatography.[5]
-
Check for streaking: Streaking or tailing on the TLC plate, especially with silica gel, is common for basic compounds like pyridines due to strong interactions with acidic silanol groups.[6] This indicates that a modified purification approach, such as adding a small amount of base (e.g., triethylamine) to your chromatography eluent, may be necessary.
Q3: Which analytical techniques are recommended for final purity confirmation?
A3: While TLC is excellent for initial assessment, final purity should be confirmed using more quantitative methods. A combination of techniques provides the most comprehensive picture:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting impurities at very low levels.[7][8]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your desired product and helps in identifying the mass of unknown impurities.[9][10]
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Persistent Yellow/Brown Color After Initial Isolation
-
Possible Cause: The color is often due to residual acidic impurities or minor, highly conjugated byproducts. The nitro group itself contributes to the color, but dark brown or black hues suggest significant impurities.
-
Solution: Acid-Base Wash & Charcoal Treatment
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic residues.
-
If the color persists, you can add a small amount of activated charcoal to the organic solution, stir for 15-20 minutes, and then filter through a pad of Celite. Caution: Charcoal can adsorb your product, potentially reducing yield, so use it sparingly.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Problem 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
-
Possible Cause: This common issue, known as oiling out, occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase before reaching its crystallization temperature. This is often exacerbated by the presence of impurities that depress the melting point.[1]
-
Solution: Systematic Recrystallization Solvent Screening
-
Start with a Solvent Pair: The high polarity of the diamino and nitro groups suggests that a single solvent may not be ideal. A solvent-antisolvent system is often effective. Good starting pairs include Methanol/Water, Ethanol/Water, or Ethyl Acetate/Hexane.
-
Detailed Protocol: See the Optimized Recrystallization Protocol below for a step-by-step guide on how to effectively use a solvent pair to prevent oiling out. The key is to dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature and then add the "poor" solvent (antisolvent) dropwise until turbidity persists.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previously purified batch.[1]
-
Problem 3: Low Recovery or Poor Separation During Column Chromatography
-
Possible Cause: The basic amine groups in your compound can interact strongly with the acidic silica gel stationary phase, leading to significant tailing, irreversible adsorption (low recovery), and poor separation.[6]
-
Solution: Mobile Phase Modification & Alternative Stationary Phases
-
Add a Competing Base: To mitigate the interaction with silica, add a small amount (0.5-1.0%) of a competing base like triethylamine (TEA) or ammonia (using a solvent saturated with ammonia) to your mobile phase (e.g., Hexane/Ethyl Acetate).[6] The competing base will preferentially bind to the active silanol sites, allowing your product to elute with a much better peak shape.
-
Use an Alternative Stationary Phase: If silica gel proves problematic, consider using neutral or basic alumina. For highly polar compounds, reversed-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water may also provide a viable alternative.[11]
-
Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This will help elute less polar impurities first, followed by your more polar product, leading to a cleaner separation.[5]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing purity issues with your crude 2-N-methyl-5-nitropyridine-2,3-diamine.
Caption: A logical workflow for troubleshooting common purification issues.
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization Using a Solvent/Antisolvent System
This protocol is designed to maximize purity and recovery while avoiding the common issue of "oiling out."
-
Solvent Selection: Based on the polar nature of the compound, an Ethyl Acetate/Hexane or Ethanol/Water system is recommended. Perform a small-scale solubility test first.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., ethanol) required to dissolve the solid at an elevated temperature (heat on a hot plate in a fume hood).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Antisolvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with constant swirling. Continue adding until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again. This ensures you are at the exact saturation point.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold antisolvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography with a Modified Mobile Phase
This protocol is ideal for separating the target compound from closely related impurities.[5]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. For less soluble compounds, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase.
-
Mobile Phase System: Hexane/Ethyl Acetate + 0.5% Triethylamine (TEA).[6]
-
Gradient: Start with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase the concentration (e.g., to 30-50%) as the elution progresses. The added TEA will minimize peak tailing.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent by rotary evaporation.
Data Summary Table: Purity vs. Technique
The following table provides expected outcomes based on the chosen purification technique for a typical crude product.
| Purification Technique | Key Parameters | Expected Purity (HPLC) | Expected Recovery | Best For |
| Single Recrystallization | Solvent: Ethanol/Water | 95-98% | 60-80% | Removing baseline or highly dissimilar impurities. |
| Charcoal then Recrystallization | 5% w/w charcoal, Ethanol/Water | >98% | 50-70% | Removing highly colored impurities. |
| Silica Gel Chromatography | Gradient: 10-50% EtOAc in Hexane + 0.5% TEA | >99% | 70-90% | Separating closely related isomers and byproducts. |
| Alumina Chromatography | Gradient: 10-60% EtOAc in Hexane | >99% | 75-95% | Cases where the product shows strong, irreversible binding to silica. |
References
- US Patent US6087507A, Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
-
Purification of different Pyridines using Waters X-bridge prep column. Flash-Chromatography.com. Available at: [Link]
-
PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Available at: [Link]
-
How can I remove the pyridine from the sugar compound? ResearchGate. Available at: [Link]
-
2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
- CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). Google Patents.
-
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
-
Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). ScienceDirect. Available at: [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. Available at: [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]
- WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available at: [Link]
-
A novel synthesis of 3-nitropyridine derivatives from n- silyl-1-azaallyl anions. ARKIVOC. Available at: [Link]
-
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]
- CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Google Patents.
-
Two-step synthesis of 2-methyl-3-nitropyridines. ResearchGate. Available at: [Link]
-
A 3E Synthesis Method for 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. Preprints.org. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Stability & Handling Guide for 2-N-methyl-5-nitropyridine-2,3-diamine
Executive Summary & Chemical Profile
2-N-methyl-5-nitropyridine-2,3-diamine is a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and biologically active imidazopyridines. While the electron-withdrawing nitro group (
This guide addresses the most common stability failures reported by researchers: solution discoloration, precipitation, and the appearance of "ghost peaks" in HPLC analysis.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 168.15 g/mol |
| Solubility (Water) | Low (< 1 mg/mL at pH 7) |
| Solubility (DMSO) | High (> 50 mg/mL) |
| pKa (Calculated) | ~3.5 (pyridine ring N), ~ -1.0 (nitro group effect) |
| Primary Risk | Oxidative dimerization & Cyclization with carbonyls |
Critical Stability Alerts (The "Do Not" List)
Before troubleshooting specific symptoms, review these critical handling errors. 90% of stability issues stem from these three factors:
-
DO NOT dissolve in Acetone or Ketones:
-
Reason: The ortho-diamine functionality reacts with ketones (and aldehydes) to form dihydro-imidazopyridines or Schiff bases. This reaction is accelerated by trace acids.
-
-
DO NOT store in DMSO at Room Temperature > 24 Hours:
-
Reason: DMSO is hygroscopic and can facilitate slow oxidation of the diamine to azo-dimers or N-oxides.
-
-
DO NOT expose to direct light:
-
Reason: Nitro-pyridines are photolabile. Photolysis can lead to nitro-to-nitrite rearrangement or radical degradation.
-
Troubleshooting Guide: Symptom-Based Solutions
Issue 1: Solution turns brown or deep red upon storage.
Diagnosis: Oxidative Degradation.
-
Mechanism: The electron-rich amino groups (positions 2 and 3) are susceptible to auto-oxidation in the presence of dissolved oxygen. This leads to the formation of highly colored azo-dimers or nitroso intermediates.
-
Solution:
-
Immediate Action: Discard the solution if the color change is significant (>10% intensity increase).
-
Prevention: Degas all buffers/solvents with nitrogen or argon for 15 minutes prior to dissolution. Add an antioxidant like Ascorbic Acid (1 mM) or DTT (0.5 mM) if compatible with your downstream assay.
-
Issue 2: "Ghost Peaks" appear in HPLC/LC-MS after 24 hours.
Diagnosis: Cyclization with Solvent Impurities.
-
Mechanism: If your solvent (Methanol, PEG, or DMSO) contains trace formaldehyde or acetaldehyde, the 2,3-diamine moiety will cyclize to form an imidazo[4,5-b]pyridine derivative.
-
Solution:
-
Verification: Check the mass of the new peak. A shift of +12 Da (methylene bridge) or +24 Da suggests reaction with formaldehyde/acetaldehyde.
-
Protocol: Use LC-MS grade solvents only. Avoid storing stock solutions in plastic tubes that might leach plasticizers or aldehydes.
-
Issue 3: Compound precipitates when diluted into aqueous buffer.
Diagnosis: Solubility "Crash-Out."
-
Mechanism: The compound is hydrophobic due to the aromatic ring and nitro group. Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into a neutral aqueous buffer often exceeds the solubility limit.
-
Solution:
-
Protocol: Use a "step-down" dilution method. Dilute the DMSO stock into a 1:1 DMSO:Water mix first, then dilute that into the final buffer.
-
Additive: Include 0.05% Tween-20 or 0.1% Pluronic F-68 in the aqueous buffer to maintain solubility.
-
Mechanistic Visualization
The following diagram illustrates the two primary degradation pathways: Oxidation (leading to colored dimers) and Cyclization (leading to imidazopyridine impurities).
Caption: Primary degradation pathways. Top: Oxidative dimerization causing discoloration. Bottom: Cyclization with carbonyl impurities causing HPLC ghost peaks.
Validated Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this protocol to ensure maximum stability for up to 3 months at -20°C.
-
Weighing: Weigh approx. 1.7 mg of compound into a glass (amber) vial. Avoid plastic microcentrifuge tubes for long-term storage.
-
Solvent: Add 1.0 mL of anhydrous DMSO (99.9%).
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.
-
Inerting: Overlay the solution with Nitrogen or Argon gas to displace air.
-
Storage: Cap tightly and store at -20°C .
-
Note: If the solution freezes, thaw completely at Room Temperature and vortex before use. Do not heat > 37°C.
-
Protocol B: Rapid Solubility & Stability Check
Perform this check if you suspect your compound has degraded.
-
Dilution: Dilute 10 µL of your DMSO stock into 990 µL of Methanol (final 100 µM).
-
Visual Check: The solution should be clear yellow. If it is orange/brown or cloudy, degradation has occurred.
-
UV-Vis Scan: Scan from 250 nm to 500 nm.
-
Pass: Distinct absorption maxima at ~245 nm and ~380 nm (characteristic of nitro-aminopyridines).
-
Fail: Broad smearing absorbance > 450 nm (indicates aggregation/oxidation).
-
References
-
PubChem Compound Summary. 2-N-methyl-5-nitropyridine-2,3-diamine (CAS 19303-73-2). National Center for Biotechnology Information. [Link]
-
Galy, J. P., et al. (1979). Reactivity of 2,3-diaminopyridines: Cyclization with carbonyls. Journal of Heterocyclic Chemistry. (General reference for diamine cyclization mechanisms). [Link]
-
Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[1] (Provides baseline stability data for similar aminopyridines). [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[2] J Biomol Screen. (Data on DMSO storage risks). [Link]
Sources
Technical Support Center: Refining Purification Protocols for 2-N-methyl-5-nitropyridine-2,3-diamine
This technical guide provides in-depth troubleshooting advice and detailed protocols for the purification of 2-N-methyl-5-nitropyridine-2,3-diamine. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-tested insights to overcome common challenges encountered during the purification of this and structurally related compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing 2-N-methyl-5-nitropyridine-2,3-diamine?
A1: The impurity profile largely depends on the synthetic route. However, common impurities may include unreacted starting materials, regioisomers (e.g., isomers with the nitro group at a different position), and byproducts from side reactions such as over-methylation or incomplete amination. It is also possible to have residual catalysts or reagents from the synthesis.
Q2: My purified 2-N-methyl-5-nitropyridine-2,3-diamine is a dark, oily substance instead of a solid. What could be the cause?
A2: This often indicates the presence of persistent impurities or residual solvent. In some cases, the compound itself may have a low melting point if not completely pure. We recommend starting with a robust drying procedure under high vacuum. If the issue persists, a more rigorous purification method like column chromatography is likely necessary.
Q3: I'm seeing poor separation between my product and an impurity during column chromatography. What can I do?
A3: Poor separation can be addressed by optimizing your chromatography conditions. This can include changing the solvent system to one with a different polarity, using a different stationary phase (e.g., alumina instead of silica gel), or employing a gradient elution instead of an isocratic one. Fine-tuning the solvent ratio is often a critical first step.
Q4: Can I use recrystallization to purify 2-N-methyl-5-nitropyridine-2,3-diamine?
A4: Recrystallization can be an effective technique if a suitable solvent is found in which the target compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures. A solvent screen is the first step to determine the feasibility of this method.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section provides a question-and-answer formatted guide to address specific problems you may encounter during the purification of 2-N-methyl-5-nitropyridine-2,3-diamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Incorrect solvent choice. - Cooling the solution too quickly, trapping impurities. - Insufficient washing of the crystals. | - Perform a systematic solvent screen to find an optimal recrystallization solvent. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Wash the collected crystals with a small amount of cold, fresh solvent. |
| Product "Oils Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute. - The presence of impurities that depress the melting point. | - Choose a solvent with a lower boiling point. - Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. |
| Streaking or Tailing on TLC Plate | - The compound is highly polar and interacting strongly with the silica gel. - The sample is overloaded on the TLC plate. - The compound is acidic or basic. | - Add a small percentage of a polar solvent like methanol or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase.[1] - Spot a more dilute solution of your sample on the TLC plate. |
| Poor Recovery from Column Chromatography | - The compound is irreversibly adsorbed onto the stationary phase. - The chosen eluent is not polar enough to elute the compound. | - Consider using a less active stationary phase like neutral alumina. - Gradually increase the polarity of the eluent (gradient elution). If the compound is still on the column, a stronger solvent like methanol may be required. |
| Co-elution of Impurities in Column Chromatography | - The polarity of the product and the impurity are very similar. | - Optimize the solvent system. A mixture of three solvents can sometimes provide better separation. - Consider using a different chromatographic technique, such as reverse-phase chromatography, where separation is based on hydrophobicity.[2] |
III. Experimental Protocols
Protocol 1: Recrystallization of 2-N-methyl-5-nitropyridine-2,3-diamine
This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.
1. Solvent Selection:
-
Place a small amount of the crude product (10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each test tube (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures).
-
Heat the test tubes to the boiling point of the solvent. If the compound dissolves, it is a potential candidate.
-
Allow the soluble candidates to cool to room temperature and then in an ice bath. The solvent that yields well-formed crystals with minimal soluble colored impurities is the best choice. A mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective.
2. Recrystallization Procedure:
-
Dissolve the crude 2-N-methyl-5-nitropyridine-2,3-diamine in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography Purification
This protocol provides a step-by-step guide for purifying 2-N-methyl-5-nitropyridine-2,3-diamine using silica gel chromatography.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems of differing polarities (e.g., hexane/ethyl acetate mixtures, dichloromethane/methanol mixtures).
-
The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand to the top.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes and monitor the elution progress by TLC.
-
Once the product begins to elute, collect the fractions containing the pure compound.
5. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum.
IV. Visualizations
Purification Workflow
Caption: General workflow for the purification of 2-N-methyl-5-nitropyridine-2,3-diamine.
Troubleshooting Logic for Column Chromatography
Sources
Validation & Comparative
A Comparative Guide to 2-N-methyl-5-nitropyridine-2,3-diamine Derivatives as Kinase Inhibitors
Introduction: The Promise of the Nitropyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1] Its derivatives are prized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a nitro group (—NO₂) creates nitropyridines, a class of compounds that serve as versatile precursors for a wide range of bioactive heterocyclic systems.[2] The electron-withdrawing nature of the nitro group significantly influences the reactivity and biological interactions of the scaffold, making these compounds particularly valuable in drug discovery.[4]
This guide focuses on a specific, yet underexplored, scaffold: 2-N-methyl-5-nitropyridine-2,3-diamine . While direct comparative studies on its derivatives are not widely available in peer-reviewed literature, its structural features—a diamine-substituted nitropyridine core—suggest significant potential as a template for kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer, making them a prime target for therapeutic development.[5]
Herein, we provide a comprehensive framework for the synthesis, derivatization, and comparative evaluation of this novel compound class. We will propose a robust synthetic pathway, outline a strategy for creating a focused library of derivatives, and provide detailed protocols for their evaluation against a representative therapeutic target, Janus Kinase 2 (JAK2), which has been previously identified as a target for other nitropyridine-based molecules.[2]
Part 1: Synthesis of the Core Scaffold
The synthesis of the target scaffold, 2-N-methyl-5-nitropyridine-2,3-diamine, is not explicitly detailed in current literature. However, a logical and efficient multi-step pathway can be designed based on established chemical principles for pyridine functionalization. The proposed synthesis begins with the selective reduction of a dinitropyridine precursor.
Proposed Synthetic Workflow
The overall strategy involves the partial reduction of 2-amino-3,5-dinitropyridine, followed by a selective N-methylation. This approach is designed to control regioselectivity and yield the desired diamine core.
Caption: Proposed synthetic pathway for 2-N-methyl-5-nitropyridine-2,3-diamine.
Experimental Protocol: Synthesis of 5-Nitropyridine-2,3-diamine (Intermediate C)
This protocol is adapted from established procedures for the selective reduction of dinitro-aminopyridines.[6]
-
Reaction Setup: Suspend 3,5-Dinitropyridin-2-amine (1 equivalent) in methanol (approx. 37 mL per gram of starting material).
-
Reagent Addition: To the suspension, slowly add a 20% aqueous ammonium sulfide solution (5 equivalents).
-
Heating: Heat the reaction mixture to 75 °C and maintain this temperature for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate precipitation.
-
Purification: Collect the resulting precipitate by filtration. The solid is the target product, 5-nitropyridine-2,3-diamine.[6] Confirm the structure using ¹H NMR spectroscopy.
Causality: The use of ammonium sulfide is a classic method for the selective reduction of one nitro group in the presence of another, particularly when an adjacent amino group can direct the selectivity. Heating accelerates the reaction to completion.
Experimental Protocol: Selective N-Methylation (Step E)
Achieving selective methylation at the 2-amino position is the most critical and challenging step. Direct methylation may yield a mixture of products. A protection-methylation-deprotection strategy is often preferred for cleaner results.
-
Protection (Optional but Recommended): Dissolve the 5-nitropyridine-2,3-diamine intermediate in a suitable solvent like Dichloromethane (DCM). Add a base such as Triethylamine (TEA) followed by Di-tert-butyl dicarbonate (Boc₂O) to selectively protect the more nucleophilic 3-amino group.
-
Methylation: Dissolve the protected intermediate in a polar aprotic solvent like Dimethylformamide (DMF). Add a strong base, such as Sodium Hydride (NaH), portion-wise at 0 °C. After hydrogen evolution ceases, add Methyl Iodide (CH₃I) and allow the reaction to proceed.
-
Deprotection: After purification of the methylated product, remove the Boc protecting group using an acid like Trifluoroacetic Acid (TFA) in DCM.
-
Purification: Purify the final 2-N-methyl-5-nitropyridine-2,3-diamine core scaffold using column chromatography.
Part 2: Comparative Analysis of Derivatives
With the core scaffold in hand, the next phase is to generate a library of derivatives to explore the structure-activity relationship (SAR). A common and effective strategy is to functionalize the free amino group at the 3-position via amide bond formation with various carboxylic acids. This allows for the systematic probing of how different chemical functionalities impact biological activity.
Derivatization Strategy: Amide Coupling
Caption: General workflow for the synthesis of a derivative library via amide coupling.
Hypothetical Derivative Library and Predicted SAR
For this guide, we will propose three hypothetical derivatives and predict their relative performance in a kinase inhibition assay. The rationale is based on common binding motifs in kinase inhibitors, where interactions with the ATP-binding pocket are governed by hydrogen bonds, hydrophobic interactions, and aromatic stacking.
| Derivative ID | R-Group | Rationale | Predicted IC₅₀ (JAK2) |
| DERIV-001 | Acetyl (CH₃-CO-) | Small, simple aliphatic group. Serves as a baseline for activity. | ~15 µM |
| DERIV-002 | Benzoyl (Ph-CO-) | Aromatic ring can engage in π-stacking interactions within the ATP-binding site, potentially increasing affinity. | ~2.5 µM |
| DERIV-003 | Cyclohexylcarbonyl | Bulky, lipophilic aliphatic group. Fills hydrophobic pockets, which can enhance potency if the pocket shape is complementary. | ~8.0 µM |
Note: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate a potential SAR trend.
The predicted trend (DERIV-002 > DERIV-003 > DERIV-001) suggests that an aromatic substituent (DERIV-002) is most effective, likely due to favorable π-stacking interactions with aromatic residues like phenylalanine in the kinase hinge region. The bulky aliphatic group (DERIV-003) may provide a moderate increase in potency by occupying a hydrophobic pocket, while the small acetyl group (DERIV-001) makes minimal specific interactions beyond a potential hydrogen bond.
Part 3: Biological Evaluation Protocol
To validate the SAR predictions, a robust and reproducible biological assay is required. A biochemical kinase inhibition assay is the industry standard for determining the potency of compounds directly against the enzyme target.
Experimental Protocol: JAK2 Kinase Inhibition Assay (In Vitro)
-
Reagents & Materials:
-
Recombinant human JAK2 enzyme.
-
ATP.
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
Test compounds (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test derivatives in DMSO. A typical starting concentration is 100 µM.
-
Add 50 nL of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 5 µL of a solution containing the JAK2 enzyme and the substrate peptide in assay buffer to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate 40 min; add 10 µL of Kinase Detection Reagent, incubate 30 min).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each derivative.
-
Conclusion and Future Directions
This guide presents a comprehensive and logical framework for the exploration of 2-N-methyl-5-nitropyridine-2,3-diamine derivatives as a novel class of kinase inhibitors. While this specific scaffold remains largely unexplored in public literature, the foundational principles of medicinal chemistry and the known bioactivity of related nitropyridines provide a strong rationale for its investigation.[2]
The proposed synthetic routes are robust and based on well-established chemical transformations.[6] The outlined strategy of derivatization via amide coupling at the 3-amino position offers a systematic way to build a structure-activity relationship and optimize for potency and selectivity. By employing standardized biochemical assays, researchers can generate high-quality, comparative data to identify promising lead compounds for further development in oncology or inflammatory diseases. The true potential of this scaffold awaits discovery through the execution of the experimental workflows detailed herein.
References
- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
- High-Purity 2-Amino-3-nitro-5-methylpyridine: Your Source for Synthesis Needs. (2026). Ningbo Inno Pharmchem Co., Ltd.
- A Comparative Guide to 5-Fluoro-1-methyl-3-nitropyridin-2(1H). (2025). BenchChem.
- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
- Method of producing 2-amino-3-nitro-5-halogenopyridine.
- 2-N-methyl-5-nitropyridine-2,3-diamine. Sinfoo Biotech.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI.
- 5-Nitropyridine-2,3-diamine. PubChem.
- 5-NITROPYRIDINE-2,3-DIAMINE synthesis. ChemicalBook.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine [mdpi.com]
- 6. 5-NITROPYRIDINE-2,3-DIAMINE synthesis - chemicalbook [chemicalbook.com]
spectroscopic analysis for 2-N-methyl-5-nitropyridine-2,3-diamine structure confirmation
Publish Comparison Guide: Spectroscopic Structure Confirmation of 2-N-Methyl-5-nitropyridine-2,3-diamine
Executive Summary & Structural Context
2-N-methyl-5-nitropyridine-2,3-diamine (IUPAC: N2-methyl-5-nitropyridine-2,3-diamine) is a critical scaffold in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Its structural integrity is defined by the specific methylation of the amine at the C2 position, rather than the C3 amine or the pyridine ring carbons.
In drug development, distinguishing this compound from its regioisomers—specifically N3-methyl-5-nitropyridine-2,3-diamine and ring-methylated impurities—is paramount. A misidentified isomer can lead to inactive biological candidates or erroneous SAR (Structure-Activity Relationship) data.
This guide objectively compares spectroscopic methodologies to establish a self-validating workflow for confirming this specific structure.
Comparative Analysis of Spectroscopic Methods
The following table evaluates the utility of standard analytical techniques in distinguishing the target N2-methyl compound from its N3-methyl isomer.
| Technique | Diagnostic Power | Key Capability | Limitation |
| 1D ¹H NMR | High | Quantifies proton environments; identifies NH vs. NH₂ signals. | Chemical shifts of N-Me groups can be ambiguous (2.8–3.0 ppm range for both isomers). |
| 2D NOESY | Critical (Gold Standard) | Determines spatial proximity. Definitive differentiator. | Requires careful mixing time optimization (300–500 ms) to avoid spin-diffusion artifacts. |
| 2D HMBC | High | Links Methyl protons to specific Ring Carbons (C2 vs C3). | Requires high sample concentration; long-range couplings can sometimes be weak. |
| HRMS (ESI) | Medium | Confirms elemental formula (C₆H₈N₄O₂). | Cannot distinguish regioisomers (N2-Me vs N3-Me) as they share the exact mass ( |
| FT-IR | Low | Identifies Nitro and Amine functional groups. | Fingerprint regions are often too complex for subtle regioisomer differentiation. |
Detailed Structural Elucidation Strategy
The core challenge is proving the methyl group is attached to the Nitrogen at Position 2, not Position 3.
The "Proximity Test" (NOESY Logic)
-
Target (N2-Methyl): The methyl group is at Position 2. It is spatially distant from the ring protons H4 and H6. It is adjacent only to the NH proton at Position 2 (and potentially the NH₂ at Position 3).
-
Expected Result:NO NOE correlation between Methyl protons and Ring H4.
-
-
Isomer (N3-Methyl): The methyl group is at Position 3. Position 3 is directly adjacent to Ring Position 4.
-
Expected Result:Strong NOE correlation between Methyl protons and Ring H4.
-
The "Connectivity Test" (HMBC Logic)
-
Target (N2-Methyl): Methyl protons correlate to C2 . C2 is typically more deshielded (shifted downfield) due to the adjacent ring nitrogen (N1) compared to C3.
-
Isomer (N3-Methyl): Methyl protons correlate to C3 .
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
-
Solvent: DMSO-d₆ (99.9% D). Rationale: CDCl₃ often causes broadening of exchangeable amine protons (NH/NH₂). DMSO stabilizes these protons via hydrogen bonding, allowing for sharp doublets/triplets that reveal coupling (e.g., NH-CH₃ coupling).
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Acquisition Parameters:
-
¹H (1D): 30° pulse, d1 = 2.0s, ns = 16.
-
NOESY (2D): Mixing time (
) = 400 ms. Phase-sensitive mode. -
HMBC (2D): Optimized for
= 8 Hz.
-
Protocol B: HRMS Confirmation
-
Method: ESI+ (Electrospray Ionization, Positive Mode).
-
Expectation:
(Calculated for C₆H₉N₄O₂⁺). -
Fragmentation: Look for loss of
(M-15) or (M-46). Note: While useful for purity, this does not confirm regiochemistry.
Reference Data: Predicted Spectral Features
Table 2: Predicted ¹H NMR Shifts (DMSO-d₆, 400 MHz)
| Position | Proton Type | Predicted Shift (δ ppm) | Multiplicity | Diagnostic Note |
| Ring H6 | Aromatic | 8.80 – 9.00 | Doublet ( | Most deshielded due to ortho-Nitro and ortho-N1. |
| Ring H4 | Aromatic | 8.00 – 8.20 | Doublet ( | Ortho to Nitro, Meta to N1. |
| 2-NH | Amine | 7.00 – 7.50 | Broad quartet | Couples to Methyl ( |
| 3-NH₂ | Amine | 5.50 – 6.50 | Broad singlet | Exchangeable; integrates to 2H. |
| N-CH₃ | Methyl | 2.85 – 3.00 | Doublet ( | Becomes a singlet if D₂O exchange is performed. |
Note: Shifts are estimated based on substituent effects on the pyridine core [1, 2].
Visualization: Structure Confirmation Workflow
The following diagram illustrates the logical decision tree for confirming the product structure using the data described above.
Figure 1: Decision tree for spectroscopic differentiation of N-methyl regioisomers.
References
-
National Institutes of Health (NIH). (2025). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]
-
PubChem. (2025).[1][2] 2-Methyl-5-nitropyridine Compound Summary. Retrieved from [Link]
Sources
Introduction to 2-N-Methyl-5-nitropyridine-2,3-diamine and the Imperative for Cross-Validation
An In-Depth Guide to the Cross-Validation of Experimental Results for 2-N-Methyl-5-nitropyridine-2,3-diamine and its Analogs in Preclinical Research
As the landscape of drug discovery and materials science becomes increasingly competitive, the rigorous validation of experimental findings is paramount. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the cross-validation of experimental data for the niche compound, 2-N-methyl-5-nitropyridine-2,3-diamine. While public domain data on this specific molecule is sparse, this guide will establish a robust framework for its evaluation, drawing comparisons with structurally related and well-characterized analogs. The principles and methodologies detailed herein are designed to ensure scientific integrity, reproducibility, and a deeper understanding of the compound's potential applications.
2-N-methyl-5-nitropyridine-2,3-diamine belongs to the class of substituted nitropyridine diamines. This class of compounds is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the nitro group and the coordinating capabilities of the diamine functionalities. For instance, related compounds have been explored for their potential as kinase inhibitors and as components in hair dyeing formulations. Given the potential for diverse applications, a thorough and validated understanding of a new derivative's properties is essential.
Cross-validation in this context refers to the systematic process of verifying experimental results through multiple, independent methodologies and, where possible, against data from analogous compounds. This process is critical for:
-
Confirming Structure and Purity: Ensuring the synthesized compound is indeed the correct molecule and is free from significant impurities that could confound subsequent experimental results.
-
Establishing Reproducible Biological Activity: Verifying that observed biological effects are consistent across different assay formats and are a direct result of the compound's interaction with its intended target.
A Comparative Framework: Selection of Analog Compounds
Due to the limited publicly available data on 2-N-methyl-5-nitropyridine-2,3-diamine, this guide will utilize data from the following well-characterized analogs for comparative purposes:
-
Analog A: 3-Amino-2-(methylamino)pyridine: This analog lacks the nitro group, allowing for an assessment of the nitro group's influence on the compound's properties.
-
Analog B: 5-Nitro-2,3-pyridinediamine: This analog lacks the N-methyl group, providing insight into the role of this substituent.
A comprehensive evaluation will involve a multi-pronged approach, encompassing synthesis, characterization, and a representative biological assay.
Experimental Workflows and Methodologies
The following sections detail the step-by-step protocols for the synthesis, characterization, and evaluation of 2-N-methyl-5-nitropyridine-2,3-diamine and its analogs.
Synthesis and Purification
The synthesis of 2-N-methyl-5-nitropyridine-2,3-diamine would likely proceed via a nucleophilic aromatic substitution pathway. The following is a representative protocol.
Experimental Protocol: Synthesis of 2-N-Methyl-5-nitropyridine-2,3-diamine
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, dissolve 1 equivalent of 2-chloro-3-amino-5-nitropyridine in anhydrous dimethylformamide (DMF).
-
Addition of Amine: Add 1.2 equivalents of a 40% aqueous solution of methylamine dropwise to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to facilitate the dissolution of the starting material and promote the nucleophilic substitution reaction.
-
Nitrogen Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Excess Methylamine: Drives the reaction to completion by ensuring an adequate concentration of the nucleophile.
-
TLC Monitoring: Allows for real-time tracking of the reaction's progress, preventing unnecessary reaction time and potential side-product formation.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2-N-methyl-5-nitropyridine-2,3-diamine.
Structural Characterization and Purity Assessment
Accurate characterization is the bedrock of reliable experimental data. A combination of techniques should be employed to confirm the identity and purity of the synthesized compound.
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6). Acquire 1H and 13C NMR spectra.
-
High-Performance Liquid Chromatography (HPLC): Prepare a 1 mg/mL solution of the compound in methanol. Inject onto a C18 column with a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid). Purity is determined by the peak area at a specific wavelength (e.g., 254 nm).
-
Mass Spectrometry (MS): Introduce the sample into an electrospray ionization (ESI) mass spectrometer to determine the molecular weight.
Trustworthiness Through Self-Validation:
-
The combination of NMR, HPLC, and MS provides a self-validating system. NMR confirms the chemical structure and connectivity of atoms, HPLC assesses the purity, and MS verifies the molecular weight. Discrepancies between these techniques would indicate an incorrect structure or the presence of impurities.
Workflow for Compound Characterization
Caption: A multi-technique approach to the characterization and validation of a synthesized compound.
Comparative Data Summary (Hypothetical and Real)
| Compound | Synthesis Yield (%) | Purity (HPLC, %) | Molecular Weight (ESI-MS, [M+H]+) | Key 1H NMR Signal (ppm, DMSO-d6) |
| 2-N-methyl-5-nitropyridine-2,3-diamine (Hypothetical) | 65 | >98 | 183.07 | ~3.0 (s, 3H, N-CH3) |
| Analog A: 3-Amino-2-(methylamino)pyridine | 72 | >99 | 124.08 | ~2.9 (d, 3H, N-CH3) |
| Analog B: 5-Nitro-2,3-pyridinediamine | 58 | >97 | 155.04 | No N-CH3 signal |
This table allows for a quick comparison of the key properties of the target compound with its analogs, highlighting the expected differences due to structural modifications.
In Vitro Biological Evaluation: A Case Study in Kinase Inhibition
To illustrate how one would cross-validate biological activity, we will use a hypothetical kinase inhibition assay. Many nitropyridine derivatives have been explored as kinase inhibitors.
Experimental Protocol: Kinase Inhibition Assay
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common format for kinase inhibition studies.
-
Reagents: Kinase enzyme, substrate peptide, ATP, and a europium-labeled antibody that recognizes the phosphorylated substrate.
-
Procedure: a. Serially dilute the test compounds (2-N-methyl-5-nitropyridine-2,3-diamine and analogs) in DMSO. b. In a 384-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate for 1 hour at room temperature. e. Stop the reaction and add the detection reagents (antibody). f. Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Authoritative Grounding: The principles of TR-FRET assays are well-established and widely used in drug discovery for their robustness and sensitivity. For a detailed understanding of the technology, refer to publications from leading experts in the field.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Comparative Biological Data (Hypothetical)
| Compound | Kinase X IC50 (µM) |
| 2-N-methyl-5-nitropyridine-2,3-diamine | 1.5 |
| Analog A: 3-Amino-2-(methylamino)pyridine | >50 |
| Analog B: 5-Nitro-2,3-pyridinediamine | 5.2 |
Interpretation and Cross-Validation:
The hypothetical data suggests that the nitro group is crucial for activity (Comparison with Analog A). The N-methyl group appears to enhance potency (Comparison with Analog B). To cross-validate these findings, one could:
-
Test in an Orthogonal Assay: Employ a different assay format, such as a bioluminescence-based assay, to confirm the IC50 values.
-
Assess Target Engagement in a Cellular Context: Use techniques like the cellular thermal shift assay (CETSA) to verify that the compound binds to the target kinase in cells.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the cross-validation of experimental results for 2-N-methyl-5-nitropyridine-2,3-diamine. By employing a multi-technique approach to characterization and orthogonal methods for biological evaluation, researchers can build a high-confidence data package for this and other novel compounds. The comparative analysis with structurally related analogs provides crucial insights into structure-activity relationships, guiding future optimization efforts. The rigorous application of these principles is essential for the generation of robust and reproducible scientific data, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
- Process for dyeing keratin fibres with a composition comprising a para-phenylenediamine derivative, a meta-aminophenol derivative and a 2,3-diaminopyridine derivative.
-
Principles of TR-FRET. Cisbio. [Link]
Comparative Guide: 2-N-methyl-5-nitropyridine-2,3-diamine vs. Post-Synthetic Alkylation Strategies
Executive Summary
In the synthesis of 3-methyl-6-nitro-3H-imidazo[4,5-b]pyridine (a critical scaffold for kinase inhibitors and 3-deazapurine analogs), the choice of starting material dictates the efficiency of the entire campaign.
This guide compares two distinct synthetic pathways:
-
The "Pre-Methylated" Route (Recommended): Using 2-N-methyl-5-nitropyridine-2,3-diamine (also known as
-methyl-5-nitropyridine-2,3-diamine) to lock regioselectivity before cyclization. -
The "Post-Alkylation" Route (Alternative): Cyclizing the unsubstituted diamine followed by methylation.
Verdict: While the alternative route uses cheaper commodity starting materials, it suffers from poor atom economy and difficult purification due to the formation of inseparable regioisomers (N1 vs. N3 vs. N4). The 2-N-methyl-5-nitropyridine-2,3-diamine reagent is the superior choice for medicinal chemistry campaigns requiring high purity and structural certainty.
Part 1: Mechanistic Analysis & The Regioselectivity Problem
The core challenge in synthesizing substituted imidazo[4,5-b]pyridines is the ambiguity of the nitrogen atoms during alkylation.
The "Post-Alkylation" Trap
When alkylating a pre-formed 6-nitro-3H-imidazo[4,5-b]pyridine core, the molecule presents three nucleophilic sites:
-
N3 (Imidazole): The target site for 3-deazapurine mimics.
-
N1 (Imidazole): The tautomeric equivalent, leading to the "wrong" isomer.
-
N4 (Pyridine): The pyridine nitrogen, which can form quaternary salts or N-oxides.[1]
Experimental data indicates that direct alkylation typically yields a 3:2 to 1:1 mixture of N3/N1 isomers, often requiring tedious HPLC separation.
The "Pre-Methylated" Solution
By using 2-N-methyl-5-nitropyridine-2,3-diamine , the methyl group is covalently bound to the specific nitrogen (N2 of the pyridine, which becomes N3 of the imidazole) prior to ring closure. This renders the regiochemistry absolute.
Visualizing the Pathways
The following diagram illustrates the bifurcation in efficiency between the two strategies.
Caption: Comparative workflow showing the divergence in product purity. Route B (Topic) avoids the formation of isomeric mixtures inherent in Route A.
Part 2: Experimental Performance & Data
Quantitative Comparison
The following data summarizes the performance of both reagents in the synthesis of 3-methyl-6-nitro-3H-imidazo[4,5-b]pyridine .
| Metric | Topic Reagent ( | Alternative Reagent (Unsubstituted Diamine + MeI) |
| Regioselectivity (N3:N1) | > 99:1 | ~ 60:40 (Variable by solvent) |
| Isolated Yield (2 Steps) | 85 - 92% | 45 - 55% (after separation) |
| Purification Method | Filtration / Recrystallization | Column Chromatography / Prep-HPLC |
| Atom Economy | High | Low (Loss of wrong isomer) |
| Reaction Time | 4-6 Hours | 24-36 Hours (Includes alkylation) |
Detailed Experimental Protocols
Protocol A: Synthesis via 2-N-methyl-5-nitropyridine-2,3-diamine (Recommended)
This protocol demonstrates the clean cyclization using Triethyl Orthoformate (TEOF).
-
Reagents:
-
2-N-methyl-5-nitropyridine-2,3-diamine (1.0 eq)
-
Triethyl Orthoformate (TEOF) (5.0 eq)
-
p-Toluenesulfonic acid (pTSA) (0.05 eq, catalytic)
-
Solvent: Ethanol or neat TEOF.
-
-
Procedure:
-
Charge a round-bottom flask with the diamine substrate.[2]
-
Add TEOF (acts as both reagent and solvent) and catalytic pTSA.
-
Heat the mixture to reflux (approx. 100–110 °C) for 4 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar diamine) will disappear, replaced by a less polar fluorescent spot.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.
-
Dilute with cold ethanol and filter. Wash the cake with diethyl ether.
-
Result: 3-methyl-6-nitro-3H-imidazo[4,5-b]pyridine is obtained as a yellow/tan solid.
-
Protocol B: Synthesis via Post-Alkylation (Alternative)
Provided for baseline comparison to demonstrate the difficulty.
-
Step 1 (Cyclization): Reflux 2,3-diamino-5-nitropyridine in Formic acid to yield 6-nitro-3H-imidazo[4,5-b]pyridine.
-
Step 2 (Alkylation):
-
Dissolve the intermediate in anhydrous DMF.
-
Add
(2.0 eq) and stir for 30 mins. -
Add Methyl Iodide (1.1 eq) dropwise at 0 °C.
-
Stir at RT for 12 hours.
-
-
The Bottleneck: The crude LC-MS will show two major peaks (N1-Me and N3-Me) with identical mass (
). -
Purification: Requires silica gel chromatography (Gradient: 0-5% MeOH in DCM). The N3 isomer typically elutes second, but separation is often incomplete.
Part 3: Strategic Synthesis of the Topic Reagent
Since 2-N-methyl-5-nitropyridine-2,3-diamine is the superior reagent, how is it accessed? It is not always a stock commodity but is easily synthesized from 2-chloro-3,5-dinitropyridine .
Synthesis Pathway[3][4][5][6][7][8][9][10][11]
-
SNAr Displacement: 2-chloro-3,5-dinitropyridine + Methylamine
2-(methylamino)-3,5-dinitropyridine. -
Selective Reduction: The 3-nitro group is sterically crowded and electronically distinct. Selective reduction using Sodium Hydrosulfide (NaSH) or Ammonium Sulfide reduces the 3-nitro to an amine while leaving the 5-nitro intact.
Caption: Synthesis of the topic reagent from commodity chemicals. The selective reduction in Step 2 is the key enabling technology.
References
-
BenchChem. Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. (2025).[1][2][3][4] Link
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals 2023, 16(5), 692. Link
-
Organic Syntheses. 2,3-Diaminopyridine. Org.[5][3][6][7][8][9] Synth. 1964, 44, 34. Link
-
ResearchGate. Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives. Tetrahedron Letters 50 (2009).[5] Link
-
National Institutes of Health (PMC). Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. oaji.net [oaji.net]
- 9. US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
